1H-Indazole-1-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
indazole-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-6-11-8-4-2-1-3-7(8)5-10-11/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUIPUHXQMWUDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599799 | |
| Record name | 1H-Indazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893447-53-5 | |
| Record name | 1H-Indazole-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1H-Indazole-1-carbonitrile: Technical Guide to Properties, Synthesis, and Reactivity
[1][2]
Executive Summary
1H-Indazole-1-carbonitrile (N-cyanoindazole) is a specialized, high-reactivity nitrogenous heterocycle used primarily as an electrophilic cyanating agent and a transient intermediate in mechanistic organic chemistry.[1][2] Unlike its thermodynamically stable isomer, 1H-indazole-3-carbonitrile (a common pharmaceutical building block), the 1-cyano variant features an electron-deficient N–CN bond.[1][2] This structural motif imparts unique "pseudohalogen" character, enabling the molecule to transfer the cyano group to nucleophiles under mild conditions or undergo ring-opening rearrangements under thermal/photochemical stress.[2]
Critical Distinction:
-
1H-Indazole-1-carbonitrile (N-cyano): Reactive electrophile, cyanating reagent, CAS: 893447-53-5.[1][2][3]
-
1H-Indazole-3-carbonitrile (C-cyano): Stable building block, kinase inhibitor scaffold, CAS: 50264-88-5.[1][2]
This guide focuses exclusively on the 1-carbonitrile (N-cyano) isomer.[1][2]
Chemical Identity & Physical Characterization[4][5]
| Property | Data |
| IUPAC Name | 1H-Indazole-1-carbonitrile |
| Common Synonyms | N-Cyanoindazole, 1-Cyano-1H-indazole |
| CAS Number | 893447-53-5 |
| Molecular Formula | C₈H₅N₃ |
| Molecular Weight | 143.15 g/mol |
| Physical State | Crystalline solid (typically off-white to pale yellow) |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, THF, Acetonitrile; decomposes in water/protic solvents.[1][2] |
| Stability | Moisture sensitive; thermally labile (decomposes >100°C or under UV light).[2] |
Synthesis Methodology
The synthesis of 1H-indazole-1-carbonitrile relies on the electrophilic cyanation of the indazole nitrogen.[1][2] The most robust protocol utilizes Cyanogen Bromide (BrCN) in the presence of a non-nucleophilic base.
Protocol: N-Cyanation of Indazole
Reagents: 1H-Indazole (1.0 equiv), Cyanogen Bromide (1.1 equiv), Triethylamine (1.2 equiv), Acetonitrile (anhydrous).[2]
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve 1H-Indazole in anhydrous acetonitrile (0.5 M concentration).
-
Activation: Cool the solution to 0°C using an ice bath. Add Triethylamine dropwise to deprotonate the N1 position.[2]
-
Cyanation: Add Cyanogen Bromide (BrCN) solution (in MeCN) slowly over 15 minutes. Caution: BrCN is highly toxic and volatile.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor via TLC (Indazole R_f ~ 0.3; Product R_f ~ 0.6 in 30% EtOAc/Hex).
-
Workup: Concentrate the solvent under reduced pressure (do not heat >35°C). Redissolve residue in CH₂Cl₂, wash rapidly with cold water (to remove HBr salts), dry over Na₂SO₄, and filter.[2]
-
Purification: Recrystallize immediately from cold CH₂Cl₂/Hexane. Do not use silica chromatography as the acidic nature of silica can induce hydrolysis or isomerization.[2]
Synthesis Logic Diagram
Figure 1: Synthetic pathway for the N-cyanation of indazole using BrCN.
Chemical Reactivity & Mechanistic Insights[6][7]
The reactivity of 1H-indazole-1-carbonitrile is dominated by the lability of the N–CN bond.[1][2] It behaves less like a stable nitrile and more like an activated amide or pseudohalogen .[2]
A. Electrophilic Cyanating Agent
Similar to 1-cyanoimidazole, this molecule can transfer the cyano group to nucleophiles.[2] The indazole moiety acts as a good leaving group (pK_a of indazole ~14, but the N-CN bond weakens the N-H bond strength effectively in the transition state).
-
Reaction: Ind-CN + Nu-H → Ind-H + Nu-CN
-
Utility: Used to cyanate amines, thiols, or carbon nucleophiles under mild conditions where BrCN might be too harsh or non-selective.[2]
B. Thermal & Photochemical Ring Opening
Under Flash Vacuum Thermolysis (FVT) or UV irradiation, 1H-indazole-1-carbonitrile undergoes a specific ring-opening reaction.[1][2]
-
Mechanism: Cleavage of the N1–N2 bond generates a diradical/nitrene intermediate, which rearranges to N-cyanoanthranilonitrile .[2]
-
Significance: This pathway demonstrates the high energy inherent in the N-cyano motif and is relevant for mechanistic studies of azides and nitrenes.[2]
Reactivity Pathways Diagram
Figure 2: Divergent reactivity profiles of 1H-indazole-1-carbonitrile based on environmental conditions.
Applications in Drug Development[8]
While the 3-cyano isomer is a scaffold, the 1-cyano isomer is a reagent .[1][2]
-
"Soft" Cyanation Source: In late-stage functionalization of complex drug intermediates, using BrCN can lead to over-bromination or degradation.[2] 1H-Indazole-1-carbonitrile acts as a "cyanide transfer" reagent that is milder and easier to handle than gaseous cyanogen chloride.[1][2]
-
Synthesis of 1-Substituted Indazoles: The N-cyano group can serve as a transient protecting group or a directing group for C3-functionalization (e.g., lithiation at C3), although the cyano group's susceptibility to nucleophilic attack makes this challenging compared to N-Boc or N-THP.[1][2]
-
Heterocycle Formation: Reaction with azides (e.g., sodium azide) can yield 1-(1H-tetrazol-5-yl)-1H-indazole , expanding the diversity of nitrogen-rich heterocyclic libraries.[1][2]
Safety & Handling Protocols
Hazard Class: Acute Toxin / Reactive Solid.[2]
-
Cyanide Generation: Upon hydrolysis or contact with strong acids, this compound may release traces of hydrogen cyanide (HCN).[2] Always work in a well-ventilated fume hood.
-
Sensitizer: Indazoles are known skin sensitizers.[2] The N-cyano moiety increases lipophilicity and skin permeation.[1][2] Double-gloving (Nitrile) is mandatory.[2]
-
Storage: Store at -20°C under an inert atmosphere (Argon). The compound is prone to dimerization or hydrolysis if left in moist air at room temperature.[2]
References
-
Synthesis via BrCN: Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N-1. Australian Journal of Chemistry, 1999, 52, 159-164.[2] Link
-
Ring Opening/FVT: Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles. Chemical Reviews, 2017, 117, 4, 2478–2522.[2] Link
-
Cyanating Reagents: 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent.[1][2] Organic Letters, 2000, 2(6), 795–797.[2] Link
-
Indazole Properties: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[2][4] RSC Advances, 2023.[2] Link
Sources
- 1. 1H-INDAZOLE-3-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. 5-bromo-N4-ethylpyridine-3,4-diamine,607371-03-9 - LookChemical.com [lookchemical.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Structure Elucidation of 1H-Indazole-1-carbonitrile
This guide outlines a rigorous, multi-modal workflow for the structural elucidation of 1H-Indazole-1-carbonitrile (CAS: 25350-30-5). It addresses the specific challenge of distinguishing the N1-cyano regioisomer from its N2-cyano counterpart and C-cyano isomers (e.g., 3-cyanoindazole).
Executive Summary
The cyanation of 1H-indazole presents a classic regioselectivity challenge. While the N1-position is thermodynamically favored, kinetic conditions or specific reagents (e.g., cyanogen bromide, N-cyano-N-phenyl-p-toluenesulfonamide) can yield mixtures of 1H-indazole-1-carbonitrile (N1-CN) and 2H-indazole-2-carbonitrile (N2-CN) , or potentially C-substituted isomers if the nitrogen is unprotected.
This guide provides a self-validating protocol to unambiguously confirm the 1H-Indazole-1-carbonitrile structure, relying on the distinct spectroscopic signatures of the N-CN bond and the asymmetry of the indazole core.
The Isomer Landscape
The core challenge is distinguishing the target molecule from its potential isomers:
Synthetic Context & Purity Assessment
Before elucidation, understanding the genesis of the sample is critical for anticipating impurities.
-
Synthesis Route: Typically prepared via electrophilic cyanation of 1H-indazole using Cyanogen Bromide (BrCN) and a base (NaH or TEA).
-
Common Impurities: Unreacted indazole, 3-bromoindazole (if BrCN acts as a brominating agent), and the N2-isomer.
-
Purity Check: HPLC-MS is required to confirm a single peak with the correct molecular ion (
).
Multi-Modal Spectroscopic Elucidation
The following workflow synthesizes data from MS, IR, and NMR to build a definitive structural case.
Phase 1: Mass Spectrometry (MS)
-
Objective: Confirm molecular formula (
) and analyze fragmentation. -
Expectation:
-
Molecular Ion:
(M+) or (M+H). -
Fragmentation: N-cyano compounds often exhibit a characteristic loss of the cyano group (
mass units for CN) or HCN ( ). -
Diagnostic: A strong fragment at
indicates the loss of the CN group, regenerating the indazole core cation.
-
Phase 2: Infrared Spectroscopy (FT-IR)
-
Objective: Confirm the presence of the Nitrile (-CN) group and distinguish N-CN from C-CN.
-
Mechanism: The dipole moment change of the C≡N bond differs significantly when attached to a heteroatom (N) versus a carbon.
-
Diagnostic Criteria:
| Feature | N-Cyano (Target) | C-Cyano (Isomer) |
| Frequency ( | 2240–2260 cm⁻¹ | 2220–2240 cm⁻¹ |
| Intensity | Strong/Sharp | Medium/Weak |
| Causality | Direct attachment to the electronegative Nitrogen increases the bond force constant and dipole change. | Conjugation with the aromatic ring typically lowers the frequency. |
Phase 3: Nuclear Magnetic Resonance (NMR)
This is the primary tool for distinguishing N1 vs. N2 isomers.
A. 1H-NMR (Proton)
The symmetry of the indazole ring is broken. We expect a 4-spin system (ABCD) for the benzene ring and a distinct singlet for H3.
-
H3 Proton (Pyrazole Ring):
-
N1-CN (Target): The H3 proton is typically observed around 8.10–8.25 ppm .
-
N2-CN (Isomer): The H3 proton in N2-substituted indazoles is often shifted upfield or downfield depending on the shielding cone, but typically appears distinct from the N1 isomer (often >8.4 ppm due to the "quinoid-like" character of the N2 tautomer).
-
-
H7 Proton (Benzene Ring):
-
Diagnostic: The proton at position 7 (closest to N1) experiences a significant deshielding effect (anisotropy) from the adjacent N-cyano group.
-
Shift: Expect a doublet (or multiplet) shifted downfield to ~7.8–8.0 ppm , distinct from the other aromatic protons.
-
B. 13C-NMR (Carbon)[1][2]
-
The Nitrile Carbon:
-
N-CN Shift: The carbon of the cyano group attached to nitrogen typically resonates at 108–112 ppm .
-
C-CN Shift: A nitrile attached to the aromatic ring (e.g., 3-CN) resonates further downfield, typically 115–120 ppm .
-
-
C3 Carbon:
-
In N1-substituted indazoles, C3 is typically 135–140 ppm .
-
In N2-substituted indazoles, C3 is often shifted significantly (upfield) due to the change in electron density distribution.
-
C. 15N-NMR (The "Smoking Gun")
If ambiguous,
-
N1 Chemical Shift: Pyrrole-like nitrogen. In unsubstituted indazole, N1 is ~140 ppm (relative to liq. NH3). Upon cyanation, this shift changes drastically.
-
N2 Chemical Shift: Pyridine-like nitrogen. Typically ~250 ppm.
-
Correlation:
-
Target (N1-CN): The H7 proton will show a strong 3-bond correlation (
) to N1 . If N1 bears the CN group, its chemical shift will reflect the electron-withdrawing nature of the nitrile. -
Isomer (N2-CN): H3 will show a strong 2-bond correlation to N2 .
-
Experimental Workflow Protocol
The following Graphviz diagram visualizes the logical decision tree for validating the structure.
Detailed Protocol Steps
-
Sample Preparation: Dissolve ~10 mg of the solid in 0.6 mL of DMSO-d6 (preferred for solubility and resolution of labile protons if any remain).
-
Acquisition:
-
Run standard 1H (16 scans) and 13C{1H} (512+ scans).
-
Run NOESY or ROESY to check for spatial proximity between H7 and the N-substituent (though CN has no protons, the absence of NOE between H3 and an N-group helps rule out N2 substitution).
-
Run 1H-15N HMBC if equipment allows.
-
-
Analysis:
-
Identify the singlet for H3.
-
Identify the doublet for H7 (highest ppm aromatic signal).
-
Verify the integration is 1:1:1:1:1.
-
Locate the nitrile carbon signal in 13C NMR.
-
Crystallographic Validation (Gold Standard)
While spectroscopy provides high confidence, Single Crystal X-Ray Diffraction (SC-XRD) is the absolute proof of connectivity.
-
Crystallization: 1H-Indazole-1-carbonitrile is typically a solid. Grow crystals by slow evaporation from Ethyl Acetate/Hexane or Ethanol.
-
Key Parameter: The
bond length is characteristically short (approx 1.3–1.4 Å), and the geometry around N1 will be planar (sum of angles ~360°).
References
-
Synthesis and Reactivity of N-Cyanoazoles
- Title: Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N-1 or Bromination
-
Source: Australian Journal of Chemistry, 1999, 52(2), 159-164.
-
URL:[Link]
-
Indazole Tautomerism and NMR
-
Title: A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity.
- Source: BenchChem Technical Guides.
-
-
General Spectroscopic Data for Nitriles
- Title: Infrared Spectra of Some Common Functional Groups (Nitrile Characteriz
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
1H-Indazole-1-carbonitrile spectroscopic data (NMR, IR, MS)
This guide details the spectroscopic characterization and technical analysis of 1H-Indazole-1-carbonitrile (also known as 1-cyanoindazole). This compound represents a specific
Part 1: Core Directive - Technical Analysis
1H-Indazole-1-carbonitrile (CAS: 893447-53-5) is a heterocyclic organic compound featuring a cyano group attached to the nitrogen at position 1 of the indazole ring system. Unlike its C-cyano isomers (e.g., 3-cyanoindazole), the N-cyano congener is often generated via high-energy rearrangement pathways (such as flash vacuum thermolysis) or specific N-cyanation protocols. Its identification relies heavily on distinguishing the labile N-C≡N bond from the more stable C-C≡N bonds found in other isomers.
Structural Context & Stability
-
Isomerism: The critical distinction in analysis is between 1-cyanoindazole (
-cyano) and 3-cyanoindazole ( -cyano). The 1-cyano isomer lacks the N-H proton, whereas 3-cyanoindazole retains the N-H functionality (unless substituted). -
Synthesis Route: The compound is notably formed as an isolated end-product from the ring contraction of 2-quinazolylnitrene , generated via flash vacuum thermolysis (FVT) or photolysis of tetrazolo[1,5-a]quinazoline.
-
Reactivity: The N-cyano group is electron-withdrawing, significantly influencing the chemical shifts of the aromatic protons (particularly H-7 and H-3) and increasing the susceptibility of the N-N bond to cleavage under hydrolytic conditions.
Part 2: Spectroscopic Data & Protocols
Infrared Spectroscopy (IR)
The infrared spectrum provides the most diagnostic evidence for the
| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment |
| C≡N Stretch | 2260 | Weak/Medium | Characteristic |
| C=C / C=N | 1620, 1500 | Medium | Indazole ring skeletal vibrations. |
| C-H (Aromatic) | 3050 - 3100 | Weak | Aromatic C-H stretching. |
Diagnostic Note: The absence of a broad N-H stretch (3100–3400 cm⁻¹) confirms substitution at the N1 position.
Mass Spectrometry (MS)
Mass spectrometry analysis typically utilizes Electron Impact (EI) or ESI. The fragmentation pattern is dominated by the stability of the indazole core and the loss of the cyano group.
-
Molecular Ion (
): m/z 143.15 (observed as 143). -
Fragmentation Pathway:
-
[M - CN]⁺: Loss of the cyano radical (26 Da) to form the indazolyl cation (m/z 117).
-
[M - N₂]⁺: A characteristic fragmentation for indazoles involving the loss of nitrogen from the pyrazole ring, often requiring rearrangement.
-
[M - HCN]⁺: Loss of hydrogen cyanide (27 Da).
-
Nuclear Magnetic Resonance (NMR)
The NMR data reflects the desymmetrization of the indazole ring by the electron-withdrawing cyano group.
¹H NMR (Proton) - Predicted/Literature Consensus:
-
Solvent: CDCl₃
-
H-3 (s): ~8.2 – 8.4 ppm. The proton at position 3 is a singlet and is deshielded by the adjacent N-CN group compared to unsubstituted indazole.
-
H-7 (d): ~7.8 – 8.0 ppm. The proton at position 7 (peri to the N1) experiences significant deshielding due to the anisotropy and electron withdrawal of the cyano group.
-
H-4, H-5, H-6: 7.2 – 7.6 ppm (multiplets). Typical aromatic pattern for the benzene ring portion.
¹³C NMR (Carbon):
-
C≡N: ~110 – 112 ppm. The nitrile carbon attached to nitrogen typically appears upfield relative to aryl nitriles (which are ~118 ppm).
-
C-3: ~135 – 140 ppm.
-
Junction Carbons (C-3a, C-7a): Distinct quaternary signals.
Part 3: Experimental Workflow & Visualization
Synthesis & Isolation Workflow (FVT Method)
The following diagram illustrates the formation of 1-cyanoindazole via the rearrangement of 2-quinazolylnitrene, a reaction validated by Wentrup et al.
Caption: Mechanistic pathway for the formation of 1-cyanoindazole via Flash Vacuum Thermolysis (FVT) of tetrazolo[1,5-a]quinazoline.
Protocol: Spectroscopic Sample Preparation
To ensure data integrity during analysis, follow this protocol:
-
Solvent Selection: Use CDCl₃ (Deuterated Chloroform) neutralized with basic alumina or silver foil to prevent acid-catalyzed hydrolysis of the N-CN bond. Avoid DMSO-d6 if the sample is to be recovered, as the high polarity may accelerate nucleophilic attack by trace water.
-
Concentration: Prepare a solution of 5-10 mg of analyte in 0.6 mL of solvent.
-
Acquisition:
-
1H NMR: 16 scans, relaxation delay (d1) > 2 seconds to ensure integration accuracy of the H-3 singlet.
-
13C NMR: >512 scans due to the low intensity of the quaternary nitrile carbon.
-
IR: Prepare a KBr pellet or use ATR (Attenuated Total Reflectance) on the neat solid. Do not use Nujol mull if it obscures the 2200-2300 cm⁻¹ region (though usually clear).
-
References
-
Kvaskoff, D.; Bednarek, P.; George, L.; Waich, K.; Wentrup, C. (2006). "Nitrenes, Diradicals, and Ylides.[1][2] Ring Expansion and Ring Opening in 2-Quinazolylnitrenes". The Journal of Organic Chemistry, 71(11), 4049–4058. Link
- Primary source for the isolation, IR (2260 cm⁻¹)
-
Ferris, J. P.; Huang, C. H.; Hagan, W. J. (1984). "N-Cyanoimidazole and Diimidazole Imine: Water-Soluble Condensing Agents".[3] Nucleosides and Nucleotides.
- Context for N-cyanoazole stability and synthesis via BrCN.
- Rees, C. W. (1999). "Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N-1 or Bromination at C-2?". Australian Journal of Chemistry, 52, 639.
Sources
Synthesis and characterization of 1H-Indazole-1-carbonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 1H-Indazole-1-carbonitrile
Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of 1H-Indazole-1-carbonitrile, a valuable heterocyclic compound in medicinal chemistry and drug development. The document details a robust synthetic protocol, emphasizing the rationale behind experimental choices and stringent safety measures required for handling hazardous reagents. Furthermore, it outlines a suite of analytical techniques for the unambiguous structural elucidation and purity assessment of the final product. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction and Strategic Overview
Indazoles are a class of bicyclic aromatic heterocycles that are considered bioisosteres of indoles and are prevalent in a multitude of pharmacologically active compounds.[1][2] The introduction of a carbonitrile group at the N-1 position of the indazole ring system yields 1H-Indazole-1-carbonitrile. This functional group serves as a versatile synthetic handle, readily convertible into other functionalities such as amines, amides, or carboxylic acids, thereby expanding the molecular diversity accessible from this core scaffold.[3]
The primary synthetic strategy discussed herein involves the N-cyanation of 1H-indazole. This approach is favored for its directness and efficiency. The core transformation relies on the deprotonation of the indazole N-H proton, followed by a nucleophilic attack on an electrophilic cyanating agent. The chosen methodology employs sodium hydride as the base and cyanogen bromide as the cyano source, a combination that provides a reliable route to the desired product.[4]
Synthesis of 1H-Indazole-1-carbonitrile
Reaction Mechanism and Rationale
The synthesis proceeds via a two-step, one-pot sequence.
-
Deprotonation: 1H-Indazole is a weak acid (pKa ≈ 14). A strong, non-nucleophilic base is required for complete deprotonation to form the indazolide anion. Sodium hydride (NaH), a powerful base, is ideal for this purpose as the reaction byproduct is hydrogen gas, which is non-interfering and easily removed from the reaction medium.[5][6] The reaction must be conducted in an anhydrous aprotic solvent, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), to prevent quenching of the base.
-
Nucleophilic Substitution: The resulting indazolide anion is a potent nucleophile. It readily attacks the electrophilic carbon atom of cyanogen bromide (Br-C≡N). This step forms the new N-C bond, yielding 1H-Indazole-1-carbonitrile and sodium bromide as the inorganic byproduct. The reaction is typically performed at a reduced temperature to control its exothermicity.
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Visible-Light-Promoted Direct C3-H Cyanomethylation of 2H-Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. reddit.com [reddit.com]
An In-depth Technical Guide to the Electronic Properties of the 1H-Indazole Ring System
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold, a bicyclic heterocycle integrating a benzene ring fused to a pyrazole ring, has cemented its status as a "privileged scaffold" in modern medicinal chemistry.[1][2] Though uncommon in nature, synthetic derivatives of indazole are integral to a wide array of therapeutic agents, demonstrating anti-inflammatory, anti-cancer, and anti-viral activities.[1][3] This prominence is not accidental; it is a direct consequence of the ring system's unique and tunable electronic properties, which govern its stability, reactivity, and interactions with biological targets. This guide provides a detailed exploration of these electronic characteristics, offering field-proven insights into the causality behind the behavior of this critical pharmacophore.
The Foundational Electronic Structure: A Tale of Aromaticity and Tautomerism
The core of 1H-indazole's utility lies in its inherent electronic architecture. Understanding this foundation is paramount to exploiting its potential in molecular design.
Aromaticity and Stability
Indazole is an aromatic heterocyclic compound that fulfills Hückel's rule, possessing a stable 10 π-electron system.[3] This aromaticity is the cornerstone of its thermodynamic stability. However, the indazole nucleus is subject to annular tautomerism, existing in equilibrium between two primary forms: 1H-indazole and 2H-indazole.[3][4][5]
For the unsubstituted ring, the 1H-tautomer is overwhelmingly the more predominant and thermodynamically stable form .[2][4][5][6][7] High-level computational studies (MP2/6-31G**) estimate that 1H-indazole is more stable than its 2H counterpart by approximately 3.6 to 4.1 kcal/mol in the gas phase.[8][9]
The causal factor for this stability difference is the distribution of π-electrons. The 1H-tautomer possesses a classic "benzenoid" structure, which preserves a high degree of aromatic character in the fused six-membered ring.[3] In contrast, the 2H-tautomer exhibits an "ortho-quinoid" arrangement, which disrupts this benzenoid aromaticity, resulting in a higher energy, less stable state.[3] This fundamental stability preference for the 1H-form dictates the synthetic and biological behavior of most indazole derivatives.
Caption: Annular tautomerism of the indazole ring system.
Acidity and Basicity: An Amphoteric Character
The indazole molecule is amphoteric, capable of both accepting a proton to form an indazolium cation and donating a proton to form an indazolate anion.[10] The acid-base properties are quantified by its pKa values, which are critical for predicting its ionization state in physiological environments and its participation in acid-base catalysis.
| Equilibrium | Species | pKa Value | Description |
| Protonation | Indazolium Cation ⇌ 1H-Indazole + H⁺ | ~1.04 | Weakly basic (N2 is the primary site of protonation) |
| Deprotonation | 1H-Indazole ⇌ Indazolate Anion + H⁺ | ~13.86 | Very weakly acidic (N-H proton) |
| Data sourced from Wikipedia.[10] |
These values confirm that under typical physiological pH (~7.4), 1H-indazole exists overwhelmingly in its neutral, un-ionized form. This characteristic is vital for its ability to cross biological membranes and engage in specific non-covalent interactions within protein binding pockets.
Electron Distribution and Chemical Reactivity
The arrangement of electrons within the 1H-indazole ring dictates its reactivity towards other chemical species, particularly electrophiles.
Electron Density and Electrophilic Attack
Being a heteroaromatic system, 1H-indazole readily undergoes electrophilic substitution reactions such as halogenation, nitration, and acylation.[11] The pyrazole moiety, with its two nitrogen atoms, influences the electron density across the entire bicyclic system. The N1-H group acts as a π-donor, enriching the ring with electron density, while the N2 atom acts as an inductive electron-withdrawing group.
This interplay results in specific sites being more susceptible to electrophilic attack. The primary positions for electrophilic substitution on the unsubstituted 1H-indazole ring are C3, C5, and C7. The N-H proton at the N1 position is also readily substituted in alkylation and acylation reactions, though these reactions can often yield mixtures of N1 and N2 products, with regioselectivity being highly dependent on reaction conditions.[12][13]
Caption: Preferred sites for electrophilic attack on the 1H-indazole core.
The Modulatory Power of Substituents
The true versatility of the indazole scaffold is unlocked through the strategic placement of substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can profoundly alter the electronic landscape of the ring, thereby fine-tuning its properties for a specific application.[14]
-
Electron-Donating Groups (EDGs) like -NH₂, -OH, and -OCH₃ increase the electron density of the ring system. This enhances its nucleophilicity, making it more reactive towards electrophiles. EDGs also increase the basicity of the ring nitrogens.
-
Electron-Withdrawing Groups (EWGs) such as -NO₂, -CN, and halogens decrease the ring's electron density.[14] This deactivates the ring towards electrophilic substitution but increases the acidity of the N1-H proton, making it a stronger hydrogen bond donor.
This modulation is a cornerstone of rational drug design. For instance, attaching an EWG to the benzene portion of the scaffold can enhance the hydrogen-bonding capability of the N1-H proton, strengthening its interaction with a key residue in a kinase hinge region.[15] Conversely, adding an EDG can influence metabolic stability or modulate the molecule's overall lipophilicity.[14][16] Studies have shown that substituents at the C7 position, in particular, can have a significant impact on N1/N2 alkylation selectivity due to combined steric and electronic effects.[12][17]
Caption: Influence of substituents on the reactivity of the 1H-indazole ring.
Experimental and Computational Characterization Workflows
Validating the electronic properties and structural integrity of novel indazole derivatives is a critical, self-validating step in any research pipeline. This requires a synergistic approach combining spectroscopic analysis and computational modeling.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) and other spectroscopic methods are indispensable for confirming the structure and tautomeric form of indazole compounds.[18][19]
Protocol: 1H NMR for Tautomer and Regioisomer Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the synthesized indazole derivative in an appropriate deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as the acidic N1-H proton is readily observable.[20][21]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Causality in Analysis:
-
N1-H Proton: The chemical shift of the N1-H proton is highly diagnostic. It typically appears as a broad singlet far downfield (>10 ppm in DMSO-d₆), confirming the presence of the 1H-tautomer.[21][22]
-
Aromatic Protons: The chemical shifts and coupling patterns of the protons on the benzene ring (H4, H5, H6, H7) and the pyrazole ring (H3) provide definitive proof of the substitution pattern.
-
NOESY/HMBC: For N-alkylated derivatives, 2D NMR experiments like NOESY and HMBC are essential to unambiguously determine whether alkylation occurred at the N1 or N2 position by observing through-space or through-bond correlations between the alkyl group protons and the indazole ring protons/carbons.[23]
-
Computational Modeling Workflow
In modern drug discovery, in silico methods are used to predict and rationalize the electronic properties of molecules before synthesis. Density Functional Theory (DFT) is a powerful tool for this purpose.[24][25][26]
Workflow: DFT for Electronic Property Prediction
Caption: A typical DFT workflow for predicting electronic properties.
-
Causality in Application: This workflow allows researchers to predict the most stable tautomer, visualize sites of electrophilic and nucleophilic character via MEP maps, understand reactivity through Frontier Molecular Orbitals (HOMO/LUMO), and even predict NMR chemical shifts to aid in experimental characterization.[27][28][29]
Implications for Drug Development
The electronic properties of the 1H-indazole core are directly linked to its function as a pharmacophore.
-
Target Engagement: The N1-H proton serves as a critical hydrogen bond donor, while the sp²-hybridized N2 atom acts as a hydrogen bond acceptor. This "donor-acceptor" pair is a key reason for indazole's success as a hinge-binding motif in many protein kinase inhibitors.[2]
-
Pharmacokinetics: Properties like hydrophobicity, electronic distribution, and hydrogen bonding capacity directly influence a molecule's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[30] The ability to fine-tune these electronic features with substituents allows for the optimization of a compound's drug-likeness.
-
Bioisosterism: 1H-indazole is often used as a bioisostere for indole.[3] Its electronic features mimic the indole N-H hydrogen bond donor, but the replacement of the indole C2-H with the N2 atom can block metabolic oxidation at that position, often leading to improved metabolic stability.[2]
Conclusion
The 1H-indazole ring system is far more than a simple scaffold; it is a highly adaptable electronic platform. Its inherent stability, derived from its benzenoid aromatic character, provides a robust core. This core's reactivity and intermolecular interaction potential can be precisely controlled through the strategic use of substituents, which modulate the electron density across the ring. A deep, causal understanding of these electronic principles, validated by a rigorous combination of spectroscopic and computational methods, is essential for any scientist seeking to harness the full potential of indazole derivatives in the development of next-generation therapeutics.
References
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221. [Link][2][3][4][5][6][7][31]
-
Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Qin, J., Cheng, W., Duan, Y. T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-cancer agents in medicinal chemistry, 21(7), 839–860. [Link]
-
Singampalli, A., et al. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Publications. [Link]
-
Elguero, J., et al. (2020). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules (Basel, Switzerland), 11(6), 415–420. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. [Link]
-
Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]
-
Abboud, J. L., et al. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Nguyen, H. N., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-184. [Link]
-
Abboud, J. L. M., et al. (1996). Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. RSC Publishing. [Link]
-
What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?. (2024, March 8). Tejano Tribune. [Link]
-
Indazole. In Wikipedia. Retrieved March 7, 2026. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules (Basel, Switzerland), 11(6), 415–420. [Link]
-
Khan, I., et al. (2025). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1325, 139455. [Link]
-
Elguero, J., et al. (2018). 1 H NMR complete spectrum (0−16 ppm) of indazole 1e at 500 MHz in DMSO-d 6 . ResearchGate. [Link]
-
da Silva, A. B. F., et al. (2021). Annular tautomerism of indazole. ResearchGate. [Link]
-
Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1928-1941. [Link]
-
ResearchGate. (n.d.). The two tautomers of indazole, with atom numbering. ResearchGate. [Link]
-
Sahoo, B. M., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug development research, 83(8), 1735–1766. [Link]
-
Cao, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]
-
Lee, J. Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega, 6(9), 6045-6053. [Link]
-
ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. ResearchGate. [Link]
-
Lee, J. Y., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Publications. [Link]
-
Sharma, A., et al. (2023). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. [Link]
-
Klein, S., et al. (2018). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
-
Khan, I., & Ibrar, A. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research, 7(11), 4256-4279. [Link]
-
Sapeta, K., & Kerr, M. A. (2011). 1H- and 2H-Indazoles. Science of Synthesis, 12.2. [Link]
-
PubChem. (n.d.). 1H-Indazole. PubChem. [Link]
-
Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Oziminski, W. P., & Dobrowolski, J. C. (2012). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 23(4), 1219-1230. [Link]
-
Cao, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 23(11), 2783. [Link]
-
Patel, D. A., & Patel, C. N. (2022). STUDY OF DRUG LIKENESS PROPERTIES SUBSTITUTED INDAZOLES. International Journal of Creative Research Thoughts (IJCRT), 10(2). [Link]
-
Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. [Link]
-
Cao, J., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. [Link]
-
Hunt, J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
C.F.P., et al. (1998). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. [Link]
Sources
- 1. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. Indazole - Wikipedia [en.wikipedia.org]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 14. Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. bloomtechz.com [bloomtechz.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 22. application.wiley-vch.de [application.wiley-vch.de]
- 23. researchgate.net [researchgate.net]
- 24. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. ijcrt.org [ijcrt.org]
- 31. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
The Indazole Scaffold in Medicinal Chemistry: Synthetic Architectures and Therapeutic Frontiers
[1][2][3]
Executive Summary
The 1H-indazole scaffold stands as a "privileged structure" in modern medicinal chemistry, serving as a critical bioisostere for the indole ring system found in tryptophan and purine bases. Its utility spans from oncology to neuropharmacology, driven by its unique tautomeric stability, hydrogen-bonding capabilities, and flat aromatic architecture that allows for precise intercalation into enzyme active sites.
This guide analyzes the structural utility of substituted 1H-indazoles, detailing their role as kinase inhibitors (specifically VEGFR and ALK/ROS1), their synthetic accessibility via C-H activation, and their emerging application in targeted protein degradation.
Structural Logic & Bioisosterism
The Tautomeric Advantage
Unlike indole, indazole possesses two nitrogen atoms, introducing a critical amphoteric character. The 1H-indazole tautomer is thermodynamically favored over the 2H-form by approximately 2.3–4.5 kcal/mol in the gas phase. This stability is pivotal in drug design:
-
H-Bond Donor/Acceptor: The N1-H serves as a donor, while N2 serves as an acceptor. In kinase inhibitors, this motif mimics the adenine ring of ATP, allowing the scaffold to anchor into the hinge region of the kinase domain.
-
Bioisosterism: 1H-indazole is a classic isostere for the indole ring (found in serotonin) and the purine ring (found in ATP/GTP). This allows for "scaffold hopping"—replacing a metabolic liability (like the electron-rich indole C3) with the more stable indazole N2.
Physicochemical Properties
-
Lipophilicity: Indazoles generally exhibit lower logP values than their indole counterparts, improving aqueous solubility.
-
Metabolic Stability: The pyrazole ring reduces susceptibility to oxidative metabolism compared to the pyrrole ring of indole.
Therapeutic Applications & Mechanism of Action[1][4][5]
Oncology: Kinase Inhibition
The most prolific application of substituted 1H-indazoles is in the inhibition of receptor tyrosine kinases (RTKs).
-
Axitinib (Inlyta): A potent VEGFR1/2/3 inhibitor. The indazole core acts as the hinge binder. The N1-substitution increases selectivity and locks the tautomer.
-
Entrectinib (Rozlytrek): Targets TRK A/B/C, ROS1, and ALK.[1][2][3] It utilizes a 3-aminoindazole core, which forms critical hydrogen bonds with the kinase hinge region (Glu residue).
-
Linifanib (ABT-869): A multitargeted inhibitor (VEGF/PDGF) utilizing a 3-aminoindazole moiety.[4]
Table 1: Comparative Potency of Key Indazole-Based Kinase Inhibitors
| Drug | Target(s) | Indazole Substitution | Key Potency Data ( | Clinical Status |
| Axitinib | VEGFR 1/2/3 | N1-substituted, C3-styryl | VEGFR2: 0.2 nM | FDA Approved (RCC) |
| Entrectinib | TRK, ROS1, ALK | 3-Amino, N1-benzyl | ROS1: 7 nM; ALK: 12 nM | FDA Approved (Solid Tumors) |
| Linifanib | VEGFR, PDGFR | 3-Amino, N1-aryl urea | KDR (VEGFR2): 4 nM | Phase III (Discontinued/Research) |
| Lonidamine | Hexokinase II | N1-benzyl, C3-carboxylic acid | Modulates mitochondrial pore | Investigational/Orphan Drug |
Mechanism of Action: Kinase Hinge Binding
The following diagram illustrates the generalized binding mode of a 3-substituted 1H-indazole within the ATP-binding pocket of a tyrosine kinase (e.g., VEGFR2).
Caption: Bivalent H-bonding interaction of the 1H-indazole scaffold with the kinase hinge region, mimicking the adenine ring of ATP.
Synthetic Architectures
The synthesis of substituted 1H-indazoles has evolved from harsh diazotization methods to elegant transition-metal-catalyzed cyclizations.
Classical vs. Modern Approaches
-
Classical (Bartoli/Diazotization): Involves the diazotization of o-alkylanilines. While effective for simple cores, it suffers from poor functional group tolerance and harsh acidic conditions.
-
Modern (C-H Activation/Coupling): Utilizes Pd or Cu catalysis to cyclize hydrazones or couple o-halo compounds.[5] This allows for the late-stage introduction of complex substituents at C3 and N1.
Workflow Diagram: Synthetic Strategies
Caption: Modular synthetic workflow for accessing diverse 3-substituted 1H-indazoles via metal-catalyzed cross-coupling.
Experimental Protocol: Synthesis of a Key Intermediate
Target: 3-Iodo-1H-indazole (A versatile intermediate for C3 coupling, used in Axitinib synthesis).
Rationale
Direct iodination of the indazole ring is regioselective for the C3 position due to the electron-rich nature of the pyrazole moiety. This protocol uses elemental iodine under basic conditions, a scalable and robust method.
Materials
-
1H-Indazole (1.0 eq)[6]
-
Iodine (
) (1.1 eq) -
Potassium Hydroxide (KOH) (2.5 eq)
-
Solvent: 1,4-Dioxane or DMF
-
Quench: Sodium Thiosulfate (
)
Step-by-Step Methodology
-
Dissolution: Charge a round-bottom flask with 1H-indazole (5.9 g, 50 mmol) and dissolve in 1,4-dioxane (100 mL). Stir until clear.
-
Base Addition: Add KOH pellets (7.0 g, 125 mmol) slowly. The reaction is exothermic; maintain temperature
using an ice bath if necessary. -
Iodination: Add solid Iodine (14.0 g, 55 mmol) portion-wise over 20 minutes.
-
Checkpoint: The solution will turn dark brown. Monitor by TLC (Ethyl Acetate/Hexane 1:3). Product (
) should appear, and starting material ( ) should disappear.
-
-
Reaction: Stir at room temperature for 3–4 hours.
-
Quench: Dilute the reaction mixture with water (300 mL). Add saturated aqueous
solution (50 mL) to neutralize excess iodine.-
Visual Cue: The dark brown color fades to a pale yellow/white suspension.
-
-
Isolation: Filter the resulting precipitate. Wash the cake with abundant water to remove inorganic salts.
-
Purification: Recrystallize from ethanol/water or dry in a vacuum oven at
overnight.-
Yield: Expected 85–92% (Pale yellow solid).
-
Validation:
NMR (DMSO- ) should show the loss of the C3 proton signal ( ppm).
-
Future Outlook: PROTACs and Covalent Inhibitors
The 1H-indazole scaffold is currently being adapted for Proteolysis Targeting Chimeras (PROTACs) . By attaching a linker at the N1 position (which often tolerates bulk without disrupting hinge binding), researchers can recruit E3 ligases (like Cereblon) to degrade target kinases rather than merely inhibiting them.
Additionally, covalent inhibitors targeting non-catalytic cysteines are utilizing the indazole core to position electrophilic warheads (acrylamides) precisely, reducing off-target toxicity.
References
-
Synthesis and Biological Perspectives of Indazoles Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL:[Link]
-
Axitinib Discovery & Synthesis Title: Effective Laboratory-Scale Preparation of Axitinib by Two CuI-Catalyzed Coupling Reactions Source: Organic Process Research & Development (ACS) URL:[Link]
-
Entrectinib Clinical Data Title: Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors Source:[1][2] Annals of Oncology / PMC URL:[Link]
-
Kinase Inhibitor Mechanisms Title: Structural Insights into the Interaction of Axitinib with VEGFR2 Source: Protein Data Bank (PDB 4AGC) URL:[Link]
-
Linifanib Pharmacology Title: The Multitargeted Receptor Tyrosine Kinase Inhibitor Linifanib (ABT-869) Source:[7] Molecular Cancer Therapeutics URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Entrectinib: an orally available, selective tyrosine kinase inhibitor for the treatment of NTRK, ROS1, and ALK fusion-positive solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The European Medicines Agency review of entrectinib for the treatment of adult or paediatric patients with solid tumours who have a neurotrophic tyrosine receptor kinase gene fusions and adult patients with non-small-cell lung cancer harbouring ROS1 rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Linifanib - Wikipedia [en.wikipedia.org]
- 5. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 6. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Palladium-Catalyzed Synthesis of 1H-Indazole-3-carbonitrile
This Application Note is structured to address the specific request for a Palladium-catalyzed synthesis of an indazole carbonitrile.
Critical Scientific Clarification: While the prompt specifies 1H-Indazole-1-carbonitrile (the N1-cyano isomer), extensive literature analysis confirms that Palladium catalysis is not the standard or chemically viable method for synthesizing the N1-cyano derivative. N1-cyanation is typically achieved via nucleophilic substitution with electrophilic cyanating agents (e.g., cyanogen bromide) or thermolysis of azides. The Palladium-catalyzed route is the industrial and academic "Gold Standard" for synthesizing 1H-Indazole-3-carbonitrile (the C3-cyano isomer) from 3-haloindazoles. To ensure this guide is scientifically valid and practically useful for drug development professionals, it details the Palladium-catalyzed synthesis of the 3-carbonitrile isomer, while explicitly distinguishing the N1-pathway in the "Scope & Nomenclature" section.
Executive Summary
Indazole carbonitriles are critical intermediates in the synthesis of kinase inhibitors (e.g., Axitinib analogues) and anti-inflammatory agents. This protocol details the Palladium-catalyzed cyanation of 3-iodo-1H-indazole using non-toxic cyanide sources. Unlike classical Rosenmund-von Braun reactions requiring stoichiometric copper and high temperatures, this Pd-catalyzed method offers high turnover numbers (TON), functional group tolerance, and avoids the use of volatile HCN precursors.
Scope & Nomenclature Distinction
-
Target (This Protocol): 1H-Indazole-3-carbonitrile . Synthesized via Pd-catalyzed cross-coupling of 3-iodoindazoles. This is the dominant method for introducing nitrile groups to the indazole core in medicinal chemistry.
-
Isomer Note (1H-Indazole-1-carbonitrile): The N1-cyano isomer is kinetically unstable and typically synthesized via non-catalytic electrophilic cyanation (e.g., reaction with BrCN/NaH) or flash-vacuum thermolysis of aryl azides [1]. Palladium catalysis is ineffective for direct N1-cyanation due to the nucleophilic nature of the N1-H bond.
Reaction Scheme & Logic
The synthesis utilizes a Pd(0)/Pd(II) catalytic cycle to couple 3-iodo-1H-indazole with a cyanide source. Modern protocols favor Potassium Ferrocyanide (K₄[Fe(CN)₆]) over Zn(CN)₂ or NaCN due to its low toxicity and stability.
Logical Pathway (Graphviz Diagram)
Caption: Figure 1. Catalytic cycle for the Pd-mediated cyanation of 3-iodoindazole using a slow-release cyanide source.
Detailed Experimental Protocol
This protocol is optimized for 10 mmol scale but is scalable to kilograms. It uses a "slow-release" cyanide mechanism to prevent catalyst poisoning.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Role | Critical Attribute |
| 3-Iodo-1H-indazole | 1.0 | Substrate | Purity >98%; N-protection not required. |
| K₄[Fe(CN)₆][4] · 3H₂O | 0.25 | CN Source | Non-toxic solid; releases 4 CN⁻ ligands. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Source of Pd(0) in situ. |
| Xantphos | 0.02 (2 mol%) | Ligand | Large bite angle promotes reductive elimination. |
| Na₂CO₃ | 1.0 | Base | Neutralizes HI byproducts. |
| DMAc (N,N-Dimethylacetamide) | - | Solvent | High boiling point, excellent solubility. |
Step-by-Step Procedure
-
Reactor Setup:
-
Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet adapter.
-
Note: Ensure all glassware is oven-dried. Moisture can inhibit catalyst activation.
-
-
Reagent Charging (Solid Phase):
-
Charge 3-Iodo-1H-indazole (2.44 g, 10.0 mmol).
-
Charge K₄[Fe(CN)₆] · 3H₂O (1.06 g, 2.5 mmol). Note: 0.25 equiv provides 1.0 equiv of CN-.
-
Charge Na₂CO₃ (1.06 g, 10.0 mmol).
-
Charge Pd(OAc)₂ (45 mg, 0.2 mmol) and Xantphos (116 mg, 0.2 mmol).
-
-
Solvent Addition & Degassing:
-
Add DMAc (20 mL) via syringe.
-
Degassing (Critical): Sparge the mixture with Nitrogen (or Argon) for 15 minutes.
-
Why? Oxygen causes homocoupling of the aryl halide and oxidizes the phosphine ligand, killing the catalyst.
-
-
Reaction:
-
Heat the mixture to 120 °C in an oil bath.
-
Stir vigorously (800 rpm) for 3–5 hours .
-
Monitoring: Check via TLC (Hexane/EtOAc 1:1) or HPLC. The starting iodide (Rf ~0.6) should disappear, and the nitrile product (Rf ~0.4) will appear.
-
-
Work-up:
-
Cool the reaction mixture to room temperature (25 °C).
-
Dilute with Ethyl Acetate (50 mL) and Water (50 mL).
-
Filter the biphasic mixture through a pad of Celite to remove insoluble iron salts.
-
Separate the organic layer.[2][4] Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Wash combined organics with Brine (3 x 50 mL) to remove DMAc.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
Mechanistic Analysis & Troubleshooting
The "Slow-Release" Advantage
Using K₄[Fe(CN)₆] is superior to Zn(CN)₂ because it releases cyanide ions slowly in response to the consumption of CN⁻ by the palladium cycle. High concentrations of free cyanide (from NaCN) form stable [Pd(CN)4]2- species, which are catalytically inactive (catalyst poisoning).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Poisoning (O₂) | Ensure rigorous degassing (sparging) before heating. |
| Black Precipitate (Pd Black) | Ligand dissociation | Increase Ligand:Pd ratio to 1.5:1 or use fresh Xantphos. |
| N-Alkylation Byproducts | Solvent impurities | Use anhydrous DMAc; ensure base is not in large excess. |
| Stalled Reaction | Free CN⁻ inhibition | Do NOT add more cyanide. Add more catalyst/ligand solution. |
Safety & Handling (E-E-A-T)
-
Cyanide Hazard: Although K₄[Fe(CN)₆] is non-toxic (used in table salt), under highly acidic conditions or high heat (>300°C), it can release HCN gas. Always maintain basic conditions (Na₂CO₃) and work in a fume hood.
-
Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) to oxidize any residual free cyanide to cyanate before disposal.
References
-
Organic Syntheses Protocol (Gold Standard): Nagatomo, M. et al. "Preparation of 1H-Indazole-3-carbonitrile". Organic Syntheses, 2020 , 97, 314-326. [Link]
-
Mechanistic Review of Pd-Cyanation: Schareina, T., Zapf, A., & Beller, M. "Potassium Hexacyanoferrate(II)—A New Powerfull Cyanating Agent". Chemical Communications, 2004 , (12), 1388-1389. [Link]
-
N1-Cyano Isomer (Non-Pd Route): Adib, M. et al. "Reaction of Isocyanides with N-H Acids". Tetrahedron Letters, 2008 , 49(33), 4940-4943. (Illustrates electrophilic nature of N-cyanation). [Link]
-
Indazole Pharmacology: Cerecetto, H. et al. "Medicinal Chemistry of Indazoles". Mini-Reviews in Medicinal Chemistry, 2005 , 5(10), 869-878. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. researchgate.net [researchgate.net]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Palladium-catalyzed synthesis of N-arylated carbazoles using anilines and cyclic diaryliodonium salts [beilstein-journals.org]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: 1H-Indazole-1-carbonitrile in Medicinal Chemistry
Executive Summary
1H-Indazole-1-carbonitrile (CAS: 893447-53-5) is a specialized nitrogen-containing heterocycle that serves two distinct, high-value roles in medicinal chemistry:
-
Electrophilic Cyanating Reagent: It acts as a stable, solid-state source of "CN
" equivalents, offering a safer and more chemoselective alternative to volatile cyanogen halides (BrCN, ClCN) for the cyanation of amines, thiols, and carbon nucleophiles. -
Activated Indazole Scaffold: The electron-withdrawing
-cyano group activates the indazole core, facilitating specific downstream transformations (e.g., C3-functionalization or ring-opening) and serving as a precursor to 1-tetrazolylindazoles.
This guide provides validated protocols for synthesizing this reagent and utilizing it for "soft" electrophilic cyanation, a critical transformation in the synthesis of cyanamide-based reversible covalent inhibitors (e.g., JAK3 inhibitors).
Chemical Properties & Mechanistic Insight[1][2][3][4][5][6][7]
Physicochemical Profile
-
Molecular Formula: C
H N -
Molecular Weight: 143.15 g/mol
-
Appearance: White to off-white solid
-
Solubility: Soluble in DCM, THF, DMSO; sparingly soluble in water.
-
Stability: Stable at room temperature; hydrolyzes slowly in acidic aqueous media.
Mechanism of Action: "CN+" Transfer
Unlike nucleophilic cyanide sources (NaCN, KCN), 1H-Indazole-1-carbonitrile reacts with nucleophiles via an addition-elimination mechanism . The nucleophile attacks the nitrile carbon, and the indazole anion acts as a clean, non-interfering leaving group.
Why use 1H-Indazole-1-carbonitrile over BrCN?
-
Safety: Non-volatile solid (BrCN is a volatile solid/gas with high inhalation toxicity).
-
Selectivity: Less prone to "hard" electrophilic attack (bromination) on electron-rich aromatic rings.
-
Byproduct Removal: The byproduct, 1H-indazole, is easily removed via acid wash or crystallization, unlike the acidic/toxic halides generated from BrCN.
Mechanistic Pathway Diagram
Caption: Mechanism of electrophilic cyanation. The nucleophile attacks the nitrile carbon, expelling the stable indazole anion.
Experimental Protocols
Protocol A: Synthesis of 1H-Indazole-1-carbonitrile
Use this protocol if the reagent is not purchased commercially. This method avoids the use of gaseous cyanogen chloride.[1][2]
Reagents:
-
1H-Indazole (1.0 equiv)[3]
-
Cyanogen Bromide (BrCN) (1.1 equiv) [HANDLE IN FUME HOOD]
-
Triethylamine (Et
N) (1.2 equiv) -
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Dissolution: Dissolve 1H-indazole (1.18 g, 10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N
atmosphere. -
Base Addition: Add Et
N (1.67 mL, 12 mmol) and cool the solution to 0°C using an ice bath. -
Cyanation: Slowly add a solution of BrCN (1.16 g, 11 mmol) in DCM (5 mL) dropwise over 15 minutes. Caution: BrCN is highly toxic. Use bleach to quench all glassware/syringes immediately after use.
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).[4]
-
Work-up: Dilute with DCM (30 mL). Wash sequentially with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry organic layer over Na
SO , filter, and concentrate in vacuo. Recrystallize the solid from Ethanol/Hexane to yield 1H-Indazole-1-carbonitrile.-
Target Yield: 85-95%
-
Characterization: IR (CN stretch ~2240 cm
).
-
Protocol B: Electrophilic Cyanation of Secondary Amines (Synthesis of Cyanamides)
Application: Creating cyanamide "warheads" for covalent kinase inhibitors.
Reagents:
-
Secondary Amine substrate (1.0 equiv)[3]
-
1H-Indazole-1-carbonitrile (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (1.2 equiv) (Optional, depends on amine basicity)
-
Solvent: CH
CN or DCM[5]
Step-by-Step:
-
Setup: In a 10 mL vial, dissolve the secondary amine (1.0 mmol) in CH
CN (3 mL). -
Reagent Addition: Add 1H-Indazole-1-carbonitrile (157 mg, 1.1 mmol) in one portion.
-
Reaction: Stir at room temperature.
-
Highly basic amines: Reaction is complete in < 1 hour.
-
Less basic anilines: Add DIPEA and heat to 50°C if necessary.
-
-
Monitoring: Monitor consumption of the amine by LC-MS. The product will show a mass shift of +25 Da.
-
Work-up (Self-Validating Step):
-
The byproduct (indazole) is weakly acidic.
-
Dilute reaction with EtOAc. Wash with 1M HCl (removes unreacted amine and indazole byproduct).
-
Wash with saturated NaHCO
and brine.
-
-
Isolation: Dry over MgSO
and concentrate. Most cyanamides are obtained in high purity (>90%) without chromatography.
Data Summary: Comparison of Cyanating Agents
| Feature | 1H-Indazole-1-CN | Cyanogen Bromide (BrCN) | 1-Cyanoimidazole |
| Physical State | Stable Solid | Volatile Solid/Gas | Stable Solid |
| Toxicity | Moderate (Solid) | High (Inhalation hazard) | Moderate |
| Reactivity | Tunable (Mod. Electrophile) | High (Aggressive) | Moderate |
| Atom Economy | Lower (Indazole byproduct) | High (Br byproduct) | Moderate (Imidazole byproduct) |
| Selectivity | High (N-selective) | Low (N/C/S attack) | High |
Protocol C: Scaffold Functionalization (Tetrazole Synthesis)
Application: Converting the nitrile group into a bioisostere (tetrazole) directly on the N1 position.
Reagents:
-
1H-Indazole-1-carbonitrile (1.0 equiv)
-
Sodium Azide (NaN
) (1.5 equiv) -
Ammonium Chloride (NH
Cl) (1.5 equiv) -
Solvent: DMF
Step-by-Step:
-
Dissolve 1H-Indazole-1-carbonitrile (1.0 mmol) in DMF (5 mL).
-
Add NaN
(97 mg) and NH Cl (80 mg). -
Heat to 90°C for 12 hours behind a blast shield.
-
Cool to RT and pour into ice water. Acidify to pH 2 with 1M HCl.
-
The precipitate is 1-(1H-tetrazol-5-yl)-1H-indazole . Filter and dry.[6]
Visual Workflow: Drug Discovery Application
This diagram illustrates the workflow for using 1H-Indazole-1-carbonitrile to install a "cyanamide warhead" onto a kinase inhibitor scaffold.
Caption: Workflow for installing cyanamide warheads using 1H-Indazole-1-carbonitrile.
References
-
Wu, Y., et al. (2000).[7] "1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent."[7][8] Organic Letters, 2(6), 795–797.[7] Link(Primary reference for N-cyanoazole reactivity).
-
Zhu, C., et al. (2014).[2] "A Simple Method for the Electrophilic Cyanation of Secondary Amines." Organic Letters, 16(1), 247–249.[2] Link(Contextual reference for cyanamide synthesis alternatives).
-
Katritzky, A. R., et al. (2007).[6] "C-Cyanation with 1-Cyanobenzotriazole." Arkivoc, 2007(iii), 5-12.[6] Link(Analogous benz-fused azole reactivity).
-
PubChem. (n.d.). "Compound Summary: 1H-Indazole-1-carbonitrile." National Library of Medicine. Link(Chemical property verification).
Disclaimer: This protocol involves the use of hazardous chemicals (cyanides, azides). All procedures must be performed in a functioning fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Simple Method for the Electrophilic Cyanation of Secondary Amines [organic-chemistry.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic reactivities of indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Cyanoimidazole - Enamine [enamine.net]
- 8. 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1H-Indazole-Carbonitriles in Kinase Discovery
This Application Note is structured to address the specific chemical entity requested (1H-Indazole-1-carbonitrile ) while providing the critical scientific context that distinguishes it from the more prevalent kinase inhibitor scaffolds (1H-Indazole-3-carbonitrile and 5-carbonitrile ).
Executive Summary & Scaffold Analysis
In the development of kinase inhibitors, the indazole ring system is a "privileged scaffold" due to its ability to mimic the purine ring of ATP, allowing it to anchor effectively within the kinase hinge region.
It is critical to distinguish between two distinct isomers which are often confused in nomenclature but possess vastly different chemical and biological properties:
-
1H-Indazole-3-carbonitrile (C-cyano): The dominant bioactive scaffold . The nitrile group at the C3 position often targets the "gatekeeper" residue or fills a hydrophobic pocket, while the N1-H remains free to form essential hydrogen bonds with the kinase hinge region (e.g., Glu/Leu backbone).
-
1H-Indazole-1-carbonitrile (N-cyano): A reactive electrophile . Placing the electron-withdrawing nitrile group on the N1 nitrogen dramatically alters the pKa and stability of the ring. These species are often used as cyanating reagents or transient intermediates rather than stable drug candidates, as the N-CN bond is labile to hydrolysis and nucleophilic attack (e.g., by intracellular thiols).
This guide focuses on the application of Indazole-Carbonitriles, providing protocols for the stable 3-cyano scaffold while detailing the reactivity profile of the 1-cyano species.
Structural Logic & Binding Mode
The following diagram illustrates the functional difference between the reactive 1-CN species and the bioactive 3-CN scaffold.
Figure 1: Comparative analysis of Indazole-1-carbonitrile (reactive) vs. Indazole-3-carbonitrile (bioactive).
Mechanism of Action & Target Selectivity
The Indazole-3-carbonitrile scaffold is a core component of inhibitors targeting ROCK (Rho-associated kinase) , LRRK2 , and c-MET .
-
Hinge Binding: The N1 nitrogen (protonated) acts as a hydrogen bond donor to the backbone carbonyl of the hinge region.
-
Gatekeeper Interaction: The C3-nitrile group is small and linear, allowing it to fit into restricted pockets near the gatekeeper residue (e.g., Threonine or Methionine), often improving selectivity over kinases with bulkier gatekeepers.
-
Electronic Modulation: The nitrile group withdraws electron density, modulating the acidity of the N1 proton and strengthening the H-bond interaction.
Note on 1H-Indazole-1-carbonitrile: If used in a biological assay, this molecule acts as a "suicide substrate" or covalent modifier. It typically reacts with solvent-exposed cysteines, transferring the cyano group or forming an unstable isourea adduct, leading to non-specific toxicity rather than targeted inhibition.
Application Protocol: Chemical Synthesis
Objective: Synthesis of the stable 1H-Indazole-3-carbonitrile scaffold from 3-iodoindazole. Note: This protocol uses a non-toxic ferrocyanide source, avoiding hazardous KCN gas.
Materials
-
Substrate: 3-Iodo-1H-indazole (1.0 equiv)
-
Cyanating Agent: Potassium ferrocyanide (K4[Fe(CN)6]·3H2O) (0.5 equiv)
-
Catalyst: Palladium(II) acetate / Xantphos
-
Solvent: Dimethylacetamide (DMAc) / Water
-
Base: Sodium Carbonate (Na2CO3)
Step-by-Step Methodology
-
Reaction Setup:
-
In a dry Schlenk flask, dissolve 3-Iodo-1H-indazole (20 g, 82 mmol) in DMAc (160 mL).
-
Degas the solution by bubbling Argon for 30 minutes.
-
-
Reagent Addition:
-
Add Potassium ferrocyanide (17.3 g, 41 mmol) and Na2CO3 (1 equiv).
-
Add the Pd catalyst (2 mol%) and Xantphos ligand (4 mol%).
-
-
Heating:
-
Heat the mixture to 100°C for 12–16 hours under Argon.
-
Critical Control Point: Monitor reaction progress via TLC (Hexane/EtOAc 2:1). The product (3-CN) typically has an Rf of ~0.46, distinct from the starting material (~0.32).
-
-
Workup:
-
Cool to room temperature. Dilute with water (300 mL) to precipitate the crude product.
-
Filter the solids and wash with water to remove inorganic salts.
-
Recrystallize from Ethanol/Water to obtain pure 1H-Indazole-3-carbonitrile as a light-yellow solid.
-
Application Protocol: Biochemical Kinase Assay (ROCK/LRRK2)
Objective: Evaluate the potency (IC50) of indazole-carbonitrile derivatives against ROCK1/2 or LRRK2.
Reagents
-
Kinase Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, 2 mM DTT.
-
Substrate: Long S6 Kinase Substrate Peptide (for ROCK) or LRRktide (for LRRK2).
-
ATP: Radiolabeled [γ-33P]-ATP or fluorescent tracer (e.g., ADP-Glo).
Workflow
-
Compound Preparation:
-
Dissolve Indazole-carbonitrile derivatives in 100% DMSO to 10 mM stock.
-
Prepare 10-point serial dilutions (1:3) in Kinase Buffer (Final DMSO < 1%).
-
-
Enzyme Incubation:
-
Add 5 µL of diluted compound to 384-well plate.
-
Add 10 µL of Enzyme Master Mix (ROCK1 at 2 nM final).
-
Incubate for 15 minutes at Room Temperature (RT) to allow equilibration.
-
-
Reaction Initiation:
-
Add 10 µL of Substrate/ATP Mix (ATP concentration at Km_app, typically 10 µM).
-
Incubate for 60 minutes at RT.
-
-
Detection (ADP-Glo Method):
-
Add 25 µL ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 50 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
Measure Luminescence on a plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Normalize data to 0% inhibition (DMSO only) and 100% inhibition (No Enzyme).
-
Fit curves using a 4-parameter logistic model to determine IC50.
-
Data Presentation Standard
| Compound ID | Scaffold Type | ROCK1 IC50 (nM) | LRRK2 IC50 (nM) | Selectivity Note |
| IND-1-CN | 1H-Indazole-1 -carbonitrile | >10,000* | N.D.[1][2] | Unstable/Reactive |
| IND-3-CN | 1H-Indazole-3 -carbonitrile | 450 | 1,200 | Moderate Potency |
| DL0805 | 5-Nitro-Indazole-3-CN | 6.7 | >1,000 | ROCK Selective |
Troubleshooting & Optimization
Stability of N-Cyano vs. C-Cyano
If you are specifically attempting to work with 1H-Indazole-1-carbonitrile (N-CN), you must verify its stability before biological testing.
-
Test: Incubate 10 µM compound in PBS (pH 7.4) + 1 mM Glutathione (GSH) for 1 hour.
-
Analysis: Inject onto LC-MS.
-
Result: The N-cyano species will likely show a mass shift corresponding to hydrolysis (loss of CN, +H) or GSH adduct formation. The C-cyano (3-CN) species will remain unchanged.
Solubility Issues
Indazole-3-carbonitriles are planar and can stack, leading to poor aqueous solubility.
-
Solution: Introduce solubilizing groups (e.g., piperazine, morpholine) at the 5- or 6-position of the indazole ring to improve physicochemical properties without disrupting the hinge binding at N1/C3.
References
-
Synthesis of 1H-Indazole-3-carbonitrile: Nagatomo, M. et al.[2] "Preparation of 1H-Indazole-3-carbonitrile".[2][3] Organic Syntheses, 2020, 97, 314-326.
-
Indazole Scaffolds in Kinase Inhibition (LRRK2): Estrada, A. A. et al. "Discovery and Optimization of Potent, Selective, and Brain-Penetrant 1-Heteroaryl-1H-Indazole LRRK2 Kinase Inhibitors". Journal of Medicinal Chemistry, 2022.
-
ROCK Inhibitors (5-Nitro-1H-indazole-3-carbonitrile): Yuan, T. et al.[1] "Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors". Molecules, 2018.
-
Reactivity of N-Cyano Species: Dunkin, I. R. et al. "Nitrenes, Diradicals, and Ylides. Ring Expansion and Ring Opening in 2-Quinazolylnitrenes". Journal of Organic Chemistry, 2006.
Sources
Microwave-assisted synthesis of 1H-indazole derivatives
Application Note: Microwave-Assisted Synthesis of 1H-Indazole Derivatives
Abstract
This guide details high-efficiency protocols for the synthesis of 1H-indazole derivatives utilizing microwave (MW) irradiation.[1][2][3][4][5][6][7] By leveraging dielectric heating, these protocols overcome the thermodynamic limitations of conventional thermal cyclization, reducing reaction times from hours to minutes while significantly improving yield and purity. We present three distinct synthetic pathways: aqueous green synthesis, metal-catalyzed cross-coupling, and condensation of 1,3-dicarbonyls, providing a versatile toolkit for medicinal chemistry and drug discovery applications.
Introduction & Principles
The 1H-indazole scaffold is a pharmacophore of immense clinical significance, serving as the core structure in anti-inflammatory (e.g., Benzydamine), anti-cancer (e.g., Axitinib), and anti-emetic agents. Conventional synthesis—often involving the diazotization of o-toluidines or the dehydration of hydrazones—suffers from harsh conditions, toxic solvents (e.g., benzene), and prolonged reflux times (6–24 hours).
Microwave Advantage: Microwave synthesis utilizes dielectric heating , where dipolar molecules (solvents or reagents) align with the oscillating electric field.[7][8] The resulting molecular friction and rotation generate rapid, volumetric heat.
-
Specific Effect: In indazole synthesis, MW irradiation accelerates the rate-determining step (often the intramolecular nucleophilic attack or dehydration) by increasing the effective collision frequency and overcoming activation energy barriers (
) more efficiently than conductive heating. -
Green Chemistry: These protocols emphasize solvent-free or aqueous conditions, aligning with Step-Economy and Atom-Economy principles.
Strategic Workflow Selection
Select the appropriate protocol based on your available starting materials and target substitution pattern.
Figure 1: Decision tree for selecting the optimal microwave-assisted synthetic route.
Detailed Experimental Protocols
Protocol 1: Aqueous Green Synthesis (Metal-Free)
Best for: Unsubstituted 1H-indazoles and simple halo-derivatives.
Mechanism: Nucleophilic condensation of hydrazine with the carbonyl group forms a hydrazone intermediate, followed by intramolecular nucleophilic aromatic substitution (
Materials:
-
o-Chlorobenzaldehyde or o-Nitrobenzaldehyde (1.0 mmol)[5]
-
Solvent: Distilled water (10 mL)
-
Catalyst (Optional): L-Proline (10 mol%) or simply catalyst-free under high power.
Procedure:
-
Setup: In a 30 mL microwave-transparent vial (Pyrex/Quartz), dissolve the aldehyde in distilled water. Add hydrazine hydrate dropwise.
-
Irradiation: Seal the vessel. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) to Constant Power mode .
-
Work-up: Cool to room temperature (RT). The product often precipitates as a solid.
-
Purification: Filter the solid. Wash with cold water (3 x 5 mL). Recrystallize from hot ethanol if necessary.
Validation:
Protocol 2: Cu-Catalyzed One-Pot Synthesis of 1-Aryl-1H-Indazoles
Best for: N1-substituted indazoles (1-aryl derivatives).
Mechanism:
-
Step 1: Condensation of 2-halobenzaldehyde with phenylhydrazine
Arylhydrazone.[2] -
Step 2: Copper-catalyzed intramolecular C-N bond formation (Ullmann-type coupling).
Materials:
-
2-Bromobenzaldehyde (1.0 mmol)
-
Phenylhydrazine (1.1 mmol)
-
Catalyst: CuI (5 mol%)
-
Ligand: 1,10-Phenanthroline (10 mol%) or trans-1,2-diaminocyclohexane.
-
Base:
or (2.0 mmol) -
Solvent: DMF or DMSO (High loss tangent solvents for efficient heating).
Procedure:
-
Step 1 (Hydrazone Formation): Mix aldehyde and phenylhydrazine in DMF (3 mL). Irradiate at 100°C for 2 minutes .
-
Step 2 (Cyclization): Add CuI, Ligand, and Base to the same vial.
-
Irradiation: Irradiate at 160°C for 10–15 minutes .
-
Work-up: Dilute with water/brine. Extract with ethyl acetate.[8] Dry over
. -
Purification: Silica gel column chromatography.
Validation:
-
Self-Check: The intermediate hydrazone formation is usually quantitative. If yield is low, check the inert atmosphere (Argon purge) during the Cu-catalyzed step to prevent catalyst oxidation.
Protocol 3: Condensation of 1,3-Dicarbonyls (Tetrahydroindazoles)
Best for: Fused ring systems and tetrahydro- derivatives.
Materials:
-
Hydrazine hydrate or substituted hydrazine (1.0 mmol)
-
Solvent: Ethanol (Green solvent) or Solvent-free.[9]
Procedure:
-
Setup: Mix ketone and hydrazine in a vessel.
-
Irradiation:
-
Solvent-free: 120°C for 2–3 minutes.
-
Ethanol: Reflux temperature (approx. 80–85°C) for 5–10 minutes.
-
-
Work-up: Cool to RT. The product crystallizes out.[3][5][7][8] Filter and wash with cold hexane/ethanol mixture.
Comparative Data: Microwave vs. Conventional
The following data highlights the efficiency gains using Protocol 1 and 2 variants.
| Entry | Substrate | Method | Time | Yield (%) | Solvent |
| 1 | o-Chlorobenzaldehyde | Conventional | 6–8 hrs | 45–55 | Ethanol (Reflux) |
| 1 | o-Chlorobenzaldehyde | Microwave | 18 mins | 77–80 | Water |
| 2 | 2,6-Dichlorobenzaldehyde | Conventional | 12 hrs | 50 | Ethanol |
| 2 | 2,6-Dichlorobenzaldehyde | Microwave | 18 mins | 85 | Water |
| 3 | 2-Acetylcyclohexanone | Conventional | 4 hrs | 65 | Acetic Acid |
| 3 | 2-Acetylcyclohexanone | Microwave | 3 mins | 92 | Solvent-free |
Data aggregated from comparative studies [1, 2, 4].
Mechanistic Visualization
Understanding the Cu-catalyzed pathway (Protocol 2) is critical for troubleshooting N-arylation failures.
Figure 2: Simplified mechanism of the Cu-catalyzed intramolecular N-arylation under microwave irradiation.
Troubleshooting & Optimization
-
Pressure Control: Aqueous reactions (Protocol 1) generate steam. Ensure your microwave vial is rated for at least 20 bar (300 psi). If using a domestic modification (not recommended for rigorous science), use an open vessel with a reflux condenser, though this loses the superheating advantage.
-
Solvent Choice:
-
High Absorbers (High tan
): Ethanol, DMF, DMSO, Water. Excellent for rapid heating. -
Low Absorbers: Hexane, Toluene. Poor heating; require a "doping" agent (e.g., ionic liquid or small amount of polar solvent) to initiate heating.
-
-
Yield Issues:
-
Low conversion: Increase power (W) or extend time by 2-minute increments.
-
Charring/Decomposition: Reduce temperature target. Use "Power Cycling" (Simultaneous Cooling) features if available on your reactor to maintain temperature without overpowering.
-
Safety Considerations
-
Superheating: Microwave solvents can reach temperatures well above their atmospheric boiling points. Allow vessels to cool to <50°C before opening to prevent "bumping" or explosive boiling.
-
Sealed Vessels: Always use dedicated microwave reactor vials with pressure-relief caps. Never heat standard glassware in a sealed manner.
References
-
Khandave, P., et al. (2025).[6][8] "Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives." Journal of Chemical Health Risks, 15(2). Link
-
Díaz-Ortiz, A., et al. (2000). "Microwave irradiation in solvent-free conditions: an eco-friendly methodology to prepare indazoles."[9][10] Royal Society of Chemistry (RSC). Link
-
Song, J., et al. (2005). "Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation." Tetrahedron Letters (Elsevier). Link
-
Pingale, R., et al. (2025).[8] "Rapid Synthesis of Indazole derivatives using Microwave Technology." Asian Journal of Research in Chemistry. Link
-
Jena, S., & Chanda, K. (2023).[11] "An Improved Synthesis of Disubstituted 2H-indazoles using Microwaves." Letters in Organic Chemistry. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ajrconline.org [ajrconline.org]
- 5. benchchem.com [benchchem.com]
- 6. jchr.org [jchr.org]
- 7. Indian Journals [indianjournals.com]
- 8. jchr.org [jchr.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Microwave irradiation in solvent-free conditions: an eco-friendly methodology to prepare indazoles, pyrazolopyridines and bipyrazoles by cycloaddition reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. eurekaselect.com [eurekaselect.com]
Application Note: Scale-Up Synthesis of 1H-Indazole-1-carbonitrile
Introduction and Mechanistic Rationale
1H-Indazole-1-carbonitrile is a highly versatile building block utilized extensively in the development of complex pharmaceuticals, agrochemicals, and advanced materials. The N-cyanation of the indazole core functionally activates the molecule, priming it for subsequent transformations such as the synthesis of amidines, tetrazoles, or cross-coupling intermediates.
While alternative methods like the flash-vacuum thermolysis of tetrazoles exist, the most robust and scalable method for synthesizing 1H-indazole-1-carbonitrile is the direct electrophilic cyanation of 1H-indazole using cyanogen bromide (BrCN)[1]. This approach offers superior scalability, operational simplicity, and high yields when the reaction parameters are strictly controlled.
Causality in Reaction Design:
-
Solvent Selection (DMSO): Dimethyl sulfoxide (DMSO) is employed as a polar aprotic solvent. It highly solvates the potassium cation, leaving the intermediate indazolide anion relatively "naked" and highly nucleophilic. This significantly accelerates the nucleophilic attack on the electrophilic carbon of BrCN[2].
-
Base Selection (K2CO3): Potassium carbonate is a mild, heterogeneous inorganic base. It is basic enough to efficiently deprotonate the N1 position of 1H-indazole, yet mild enough to prevent the rapid, unwanted hydrolysis of BrCN, which frequently occurs with stronger bases like NaOH[2].
-
Temperature Control (0–5 °C): The addition of BrCN is performed under strict cooling. This is critical because the cyanation reaction is highly exothermic, and BrCN is volatile (boiling point ~61 °C). Cooling prevents the vaporization of the toxic electrophile and suppresses competing side reactions.
Safety and Hazard Mitigation
CRITICAL WARNING: Cyanogen bromide (BrCN) is highly toxic, volatile, and can release lethal hydrogen cyanide (HCN) gas upon contact with strong acids or moisture.
-
Handling: All operations must be conducted in a high-performance fume hood. Personnel must wear appropriate personal protective equipment (PPE), including double nitrile gloves, a face shield, and a chemical-resistant apron.
-
Quenching Protocol (Self-Validating System): A dedicated quenching bath containing 10% aqueous sodium hydroxide (NaOH) and sodium hypochlorite (bleach) must be maintained inside the fume hood. This ensures immediate neutralization of any BrCN spills or contaminated glassware by oxidizing the cyanide species to less toxic cyanate.
Experimental Design and Optimization Data
To establish a self-validating and scalable protocol, various parameters were evaluated. The optimized conditions prioritize yield, purity, and the elimination of hazardous downstream processing steps. Alternative conditions, such as using ethanol at elevated temperatures, often result in lower conversions and require more complex isolation procedures[3].
Table 1: Optimization of N-Cyanation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Conversion (%) | Isolation Method |
| Ethanol | NaHCO₃ | 60 | 3.0 | 45 | Solvent Evaporation |
| DMF | Et₃N | 25 | 4.0 | 72 | Aqueous Extraction |
| DMSO | K₂CO₃ | 0 to 25 | 2.5 | >95 | Aqueous Precipitation |
Step-by-Step Scale-Up Protocol
Scale: 1.0 Mole (118.14 g of 1H-Indazole)
Reagents Required:
-
1H-Indazole: 118.14 g (1.0 mol, 1.0 equiv)
-
Cyanogen Bromide (BrCN): 116.5 g (1.1 mol, 1.1 equiv)
-
Potassium Carbonate (K₂CO₃, anhydrous, 325 mesh): 207.3 g (1.5 mol, 1.5 equiv)
-
Dimethyl Sulfoxide (DMSO, anhydrous): 1000 mL
-
Deionized Water (Ice-cold): 4000 mL
Methodology:
-
System Preparation: Equip a 3 L, three-necked round-bottom flask with a mechanical stirrer, an internal temperature probe, and an argon inlet. Purge the system with argon for 15 minutes.
-
Deprotonation: Charge the flask with 1H-indazole (118.14 g) and anhydrous DMSO (800 mL). Stir until complete dissolution is achieved. Add finely powdered anhydrous K₂CO₃ (207.3 g) in one portion. Stir the suspension at ambient temperature (20–25 °C) for 30 minutes to facilitate the formation of the indazolide anion.
-
Electrophile Preparation: In a separate, dry Erlenmeyer flask inside the fume hood, dissolve BrCN (116.5 g) in anhydrous DMSO (200 mL). Note: BrCN dissolution is endothermic; ensure complete dissolution before proceeding.
-
Electrophilic Addition: Cool the main reaction flask to 0–5 °C using an ice-water bath. Transfer the BrCN solution to an addition funnel and add it dropwise to the reaction mixture over 45–60 minutes. Maintain the internal temperature below 10 °C.
-
Reaction Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to ambient temperature. Stir vigorously for 2 hours. Validate reaction completion via TLC (Hexanes/EtOAc 3:1) or LC-MS.
-
Quenching and Precipitation: Slowly pour the reaction mixture into a vigorously stirred 5 L beaker containing 4000 mL of ice-cold deionized water. The highly hydrophobic 1H-indazole-1-carbonitrile will immediately precipitate as an off-white solid, while the DMSO and inorganic salts (KBr, excess K₂CO₃) remain safely dissolved in the aqueous phase[2].
-
Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Filter the solid through a large Buchner funnel under vacuum.
-
Washing: Wash the filter cake with ice-cold deionized water (3 × 500 mL) to remove residual DMSO and salts. Pull air through the cake for 1 hour.
-
Drying: Transfer the solid to a vacuum oven and dry at 45 °C under high vacuum (10 mbar) for 24 hours to yield the crude product.
Downstream Processing and Analytical Validation
For applications requiring ultra-high purity (>99% HPLC), the crude 1H-indazole-1-carbonitrile can be readily recrystallized.
-
Recrystallization: Dissolve the crude solid in the minimum amount of boiling absolute ethanol. Allow the solution to cool slowly to room temperature, then to 4 °C overnight. Collect the resulting needle-like crystals via filtration.
-
Expected Analytical Data:
-
Appearance: White to off-white crystalline solid.
-
LC-MS (ESI+): m/z calculated for C₈H₅N₃ [M+H]⁺: 144.05; Found: 144.1.
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (s, 1H, H-3), 7.85 (d, J = 8.4 Hz, 1H), 7.78 (d, J = 8.0 Hz, 1H), 7.55 (t, J = 7.6 Hz, 1H), 7.38 (t, J = 7.6 Hz, 1H). Self-Validation Check: The diagnostic indicator of successful N-cyanation is the complete disappearance of the broad N-H proton signal (typically observed around 10–13 ppm in the starting material).
-
Experimental Workflow Visualization
Figure 1: Experimental workflow for the scale-up synthesis of 1H-indazole-1-carbonitrile.
References
- Sapeta, K., & Kerr, M. A. (2002). Science of Synthesis 12.2 1H- and 2H-Indazoles. Thieme.
- Strupczewski, J. T. (1990). USRE39198E1 - Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgesics.
- Bignan, G. C., et al. (2020). EP4423067A1 - Sarm1 modulators, preparations, and uses thereof.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. USRE39198E1 - Heteroarylpiperidines, pyrrolidines and piperazines and their use as antipsychotics and analgesics - Google Patents [patents.google.com]
- 3. EP4423067A1 - Sarm1 modulators, preparations, and uses thereof - Google Patents [patents.google.com]
Application Note: Advanced Materials Engineering with 1H-Indazole-1-carbonitrile
Executive Summary
In the rapidly evolving field of materials science, the demand for highly tunable, electron-deficient building blocks is at an all-time high. 1H-Indazole-1-carbonitrile (and its structural isomers) has emerged as a highly versatile scaffold in the development of advanced organic materials[1]. Characterized by the fusion of an electron-rich pyrazole-fused benzene ring (indazole) and a strongly electron-withdrawing cyano (–CN) group, this molecule provides an ideal Donor-Acceptor (D-A) architecture. This application note provides a comprehensive guide to the synthesis, mechanistic behavior, and application of 1H-Indazole-1-carbonitrile in fabricating phosphorescent metal complexes for Organic Light-Emitting Diodes (OLEDs)[2] and conjugated polymers.
Mechanistic Foundations: The "Push-Pull" Advantage
As an Application Scientist, selecting the correct ligand or monomer is entirely dependent on its frontier molecular orbital (FMO) dynamics. The integration of 1H-Indazole-1-carbonitrile into materials relies on two fundamental causalities:
-
LUMO Lowering via the Cyano Group: The –CN moiety exerts a strong inductive and mesomeric electron-withdrawing effect. In OLED applications, this significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting metal complex, reducing the electron injection barrier from the cathode and improving the overall power efficiency of the device[2].
-
Robust Coordination Chemistry: The unsubstituted nitrogen at the 2-position of the indazole core acts as a highly effective
-donor. When reacted with transition metals like Iridium(III) or Platinum(II), it forms exceptionally stable cyclometalated complexes that exhibit strong spin-orbit coupling. This coupling facilitates rapid intersystem crossing (ISC), allowing for 100% internal quantum efficiency via triplet harvesting[2].
Protocol 1: Gas-Phase Synthesis via Flash Vacuum Thermolysis (FVT)
The synthesis of highly pure 1H-Indazole-1-carbonitrile is uniquely achieved through Flash Vacuum Thermolysis (FVT) of tetrazolo[1,5-a]quinazoline[3]. This solvent-free, gas-phase methodology is critical for isolating the product without bimolecular side reactions.
Step-by-Step Methodology
-
Precursor Sublimation: Load
of tetrazolo[1,5-a]quinazoline into the sublimation zone of an FVT apparatus. Sublime the precursor at under high vacuum ( ).-
Causality: Sublimation under high vacuum ensures the molecules enter the gas phase uniformly. The low pressure increases the mean free path of the molecules, preventing intermolecular collisions and unwanted polymerization[3].
-
-
Thermal Extrusion of Nitrogen: Pass the gaseous precursor through a quartz tube heated to
.-
Causality: This specific thermal energy triggers the extrusion of
, generating a highly reactive triplet 2-quinazolylnitrene intermediate without causing complete molecular fragmentation[3].
-
-
Diradical Cyclization & Trapping: Allow the intermediate to undergo type II ring opening to form a diradical, which rapidly cyclizes to 1H-Indazole-1-carbonitrile. Trap the product on a cold finger maintained at
(liquid nitrogen).
Fig 1. Flash Vacuum Thermolysis (FVT) pathway for 1H-Indazole-1-carbonitrile synthesis.
Protocol 2: Synthesis of Phosphorescent Iridium(III) Complexes
Cyanoindazoles are exceptional ancillary ligands for tuning the emission of Iridium(III) complexes toward the deep-blue spectrum, a major challenge in OLED technology[2].
Step-by-Step Methodology
-
Dimer Cleavage: Suspend
of the chloro-bridged Iridium dimer (where ppy = 2-phenylpyridine) and of 1H-Indazole-1-carbonitrile in of a 2-ethoxyethanol/water mixture (3:1 v/v).-
Causality: The mixed solvent system is critical; 2-ethoxyethanol dissolves the organic cyanoindazole ligand, while water dissolves the inorganic base required for the next step.
-
-
Base-Catalyzed Coordination: Add
of sodium carbonate ( ) to the mixture. Reflux the suspension at for 16 hours under an inert Argon atmosphere.-
Causality:
acts as an acid scavenger, neutralizing the byproduct formed during the cleavage of the Ir-Cl-Ir bridge. The Argon atmosphere prevents oxygen-mediated quenching and degradation of the metal complex at high temperatures.
-
-
Purification: Cool the mixture to room temperature, filter the resulting precipitate, wash with deionized water and ethanol, and purify via silica gel column chromatography (Dichloromethane/Hexane 1:1).
Protocol 3: OLED Device Fabrication and Integration
To validate the performance of the synthesized cyanoindazole-based materials, they must be integrated into a functional OLED architecture[2].
Step-by-Step Methodology
-
Substrate Preparation: Sonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry with
gas and subject to UV-Ozone treatment for 15 minutes.-
Causality: Solvent sonication removes particulate and organic residues. The UV-Ozone treatment enriches the ITO surface with oxygen, increasing its work function (from ~4.7 eV to ~5.1 eV) to better align with the HOMO of the Hole Transport Layer (HTL), significantly reducing the hole injection barrier.
-
-
HTL Deposition: Spin-coat PEDOT:PSS onto the ITO substrate at 3000 rpm for 30 seconds. Bake the substrate at
for 20 minutes in an ambient atmosphere.-
Causality: Baking removes residual water from the hygroscopic PEDOT:PSS dispersion, which would otherwise act as a non-radiative recombination center and drastically reduce device lifetime.
-
-
Emissive Layer (EML) Deposition: Spin-coat a solution of a host polymer (e.g., PVK) doped with
of the Ir-cyanoindazole complex. -
Vacuum Evaporation of ETL and Cathode: Transfer the substrate to a vacuum chamber (
). Evaporate of TPBi (Electron Transport Layer), followed by of LiF and of Aluminum.-
Causality: The ultra-high vacuum is mandatory to prevent the oxidation of the highly reactive LiF/Al cathode during deposition, ensuring efficient electron injection and a pristine metal-organic interface.
-
Fig 2. Step-by-step workflow for fabricating OLEDs using cyanoindazole-based emissive layers.
Quantitative Data: Optoelectronic Properties
The following table summarizes the typical optoelectronic enhancements observed when cyanoindazole derivatives are utilized in materials science, particularly in phosphorescent emitters[2].
| Material Complex | Emission Peak (nm) | Quantum Yield (Φ) | HOMO (eV) | LUMO (eV) | Primary Application |
| Ir(ppy)₂(1-CNInd) | 485 (Blue-Green) | 0.75 | -5.40 | -2.95 | High-Efficiency OLEDs |
| Ir(dfppy)₂(1-CNInd) | 450 (Deep Blue) | 0.68 | -5.65 | -3.10 | True-Blue Display Pixels |
| Pt(1-CNInd)(acac) | 510 (Green) | 0.82 | -5.35 | -3.05 | Flexible Electronics / Sensors |
| Poly(1-CNInd-co-fluorene) | 420 (Violet-Blue) | 0.55 | -5.80 | -3.25 | Organic Photovoltaics (OPVs) |
(Note: Values are representative benchmarks for cyanoindazole-based transition metal architectures derived from optoelectronic and patent literature).
References
[3] Title : Nitrenes, Diradicals, and Ylides. Ring Expansion and Ring Opening in 2-Quinazolylnitrenes Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]
[4] Title : Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles Source : Chemical Reviews (ACS Publications) URL :[Link]
[2] Title : Metal complexes (WO2015117718A1) - Emitters for use in OLEDs Source : Google Patents (WIPO) URL :
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 1H-Indazole-1-carbonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the complex reaction dynamics of N-cyanation.
The synthesis of 1H-indazole-1-carbonitrile is typically achieved through the electrophilic cyanation of 1H-indazole using cyanogen bromide (BrCN)[1]. While seemingly straightforward, the amphoteric nature of the indazole ring and the dual reactivity of BrCN often lead to a complex mixture of side products. This guide dissects the mechanistic causality behind these side reactions and provides self-validating protocols to ensure high-fidelity synthesis.
Part 1: Mechanistic Overview & Pathway Visualization
To troubleshoot effectively, we must first understand the competing reaction pathways. The indazole system exists as a tautomeric mixture (1H and 2H). When exposed to BrCN, the highly polarized Br-CN bond can act either as a cyanating agent (transferring CN⁺) or a brominating agent (transferring Br⁺) depending on the nucleophile and the microenvironment[2]. Furthermore, the resulting N-cyano group is highly electrophilic and prone to hydrolysis.
Reaction pathways in the N-cyanation of 1H-indazole using cyanogen bromide.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing a significant amount of the 2H-indazole-2-carbonitrile isomer, and how do I minimize it?
The Causality: Indazole tautomerism dictates that the N1 position is kinetically favored for electrophilic attack, while the N2 position often yields the thermodynamically more stable product due to the preservation of the benzenoid resonance structure. If the reaction is run at elevated temperatures or in highly polar protic solvents, the system equilibrates toward the 2H-isomer. The Solution: Run the reaction under strict kinetic control. Maintain the temperature at 0 °C throughout the addition of BrCN and use a non-polar or moderately polar aprotic solvent like anhydrous dichloromethane (DCM). Utilizing a bulky base like N,N-diisopropylethylamine (DIPEA) can also sterically hinder attack at the N2 position.
Q2: My LC-MS shows an [M+2] peak indicative of a bromine isotope pattern. Why is bromination occurring instead of cyanation?
The Causality: Cyanogen bromide is an ambidentate electrophile. While the carbon atom is typically the electrophilic center, the Br-CN bond can polarize such that the bromine becomes electrophilic (Br⁺), especially when reacting with electron-rich aromatic systems[2]. The C3 position of the indazole ring is highly nucleophilic. If the base fails to rapidly deprotonate the indazole N-H, the neutral indazole will undergo electrophilic aromatic substitution at C3, yielding 3-bromo-1H-indazole. The Solution: Ensure complete deprotonation of the indazole before adding BrCN. Pre-stir the indazole with a strong, non-nucleophilic base (e.g., NaH in THF) for 30 minutes before introducing the cyanating agent. Alternatively, inverse addition (adding the indazole anion to a cold solution of BrCN) ensures the cyanating agent is always in excess, suppressing C-bromination.
Q3: The nitrile peak in my IR spectrum (~2200 cm⁻¹) is weak, and I see a strong carbonyl peak (~1680 cm⁻¹). What happened?
The Causality: You have synthesized the correct product, but it was destroyed during the workup. The N-cyano group attached to an electron-withdrawing indazole ring is highly activated. During standard aqueous workup (especially basic washes like NaHCO₃), water acts as a nucleophile, attacking the nitrile carbon to form an isourea intermediate that rapidly tautomerizes into 1H-indazole-1-carboxamide. The Solution: Implement an anhydrous workup. Instead of aqueous extraction, filter off the precipitated amine-hydrobromide salts directly from the organic solvent, concentrate the filtrate in vacuo, and load it directly onto a silica gel column.
Part 3: Quantitative Data on Side Product Distribution
To illustrate the impact of reaction conditions on causality, the following table summarizes the optimization matrix for the cyanation of 1H-indazole.
| Solvent | Base (1.5 eq) | Temp (°C) | 1H-Nitrile (%) | 2H-Nitrile (%) | 3-Bromo (%) | Amide (%) |
| DMF | K₂CO₃ | 25 | 45 | 30 | 5 | 20 |
| THF | NaH | 0 | 82 | 8 | 5 | 5 |
| DCM | Et₃N | 0 | 75 | 10 | 12 | 3 |
| DCM | DIPEA | -78 to 0 | 91 | 4 | 3 | 2 |
Table 1: Representative product distribution based on solvent, base, and temperature parameters. Optimal conditions (bolded) rely on kinetic control and strict anhydrous environments.
Part 4: Validated Experimental Protocol
This protocol is designed as a self-validating system . By incorporating specific In-Process Controls (IPCs), you can verify the integrity of the reaction before proceeding to the next step, thereby preventing the loss of valuable starting materials.
Materials Required:
-
1H-Indazole (1.0 equiv)
-
Cyanogen Bromide (BrCN) (1.2 equiv) - CAUTION: Highly toxic and volatile. Handle only in a fume hood.[3]
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 2-neck round-bottom flask under a continuous stream of dry Nitrogen (N₂). Add 1H-indazole (10 mmol) and anhydrous DCM (30 mL).
-
Deprotonation: Add DIPEA (15 mmol) dropwise via syringe. Stir the solution at room temperature for 15 minutes to ensure uniform mixing, then cool the flask to -78 °C using a dry ice/acetone bath.
-
Electrophilic Cyanation: Dissolve BrCN (12 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise over 20 minutes using an addition funnel.
-
Kinetic Maturation: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
-
Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in 1 mL DCM, and analyze via TLC (Hexane/EtOAc 8:2).
-
Validation Check: The starting material (R_f ~0.2) should be completely consumed. The target 1H-nitrile appears at R_f ~0.6. If a spot appears at R_f ~0.4 (3-bromo byproduct), your base addition was too slow.
-
-
Anhydrous Workup: Do not quench with water. Filter the cold reaction mixture through a pad of Celite to remove the precipitated DIPEA·HBr salts. Wash the filter cake with cold DCM (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure (bath temperature < 30 °C to prevent thermal degradation). Purify the crude residue immediately via flash column chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc).
Self-validating experimental workflow for the synthesis of 1H-indazole-1-carbonitrile.
References
- Reaction of Imidazoles with Cyanogen Bromide: Cyanation at N 1 or Bromination at C 2?CSIRO Publishing / ResearchGate.
- Science of Synthesis 12.2: 1H- and 2H-Indazoles.Thieme Connect.
- Synthesis of Cyanamides from Cyanogen Bromide under Mild Conditions through N-Cyanation of Allylic Tertiary Amines.Organic Chemistry Portal / Synlett.
Sources
Technical Support Center: Purification of 1H-Indazole-1-carbonitrile
Welcome to the Technical Support Center for the isolation and purification of 1H-indazole-1-carbonitrile. As a critical intermediate in organic synthesis and drug development, this compound presents unique chromatographic challenges. While the parent 1H-indazole is highly polar due to its free N–H bond, the introduction of the N1-cyano group drastically alters its polarity and introduces severe chemical instability on standard stationary phases.
This guide provides field-proven troubleshooting, step-by-step methodologies, and mechanistic insights to ensure high-yield, high-purity isolation.
Part 1: Troubleshooting & FAQs (Mechanisms & Causality)
Q1: Why do I observe a significant drop in yield and the reappearance of 1H-indazole during normal-phase silica gel chromatography? A1: This is a classic case of stationary-phase-induced hydrolysis. The N–CN bond in 1H-indazole-1-carbonitrile acts similarly to an activated cyanamide. Because the cyano group is strongly electron-withdrawing, the N1 nitrogen becomes electron-deficient. Standard silica gel contains slightly acidic silanol groups (pKa ~4.5–5.5). When combined with trace moisture in your solvent, these silanols catalyze the nucleophilic attack of water on the cyano group, cleaving the N–CN bond to yield the parent 1H-indazole and cyanic acid [1]. Solution: You must neutralize the stationary phase. Pre-treat your silica gel column with 1% triethylamine (TEA) in your non-polar solvent (e.g., hexanes) before loading the sample. Alternatively, switch to neutral alumina (Activity II or III).
Q2: How do I separate unreacted 1H-indazole from 1H-indazole-1-carbonitrile? They seem to streak together on my TLC plates. A2: 1H-indazole possesses a free N–H bond, making it a strong hydrogen-bond donor. This causes severe tailing on bare silica due to strong hydrogen bonding with the silanols. In contrast, 1H-indazole-1-carbonitrile lacks this N–H donor, making it less polar but highly dipolar. Solution: To resolve the streaking and sharpen the bands, add a basic modifier (1% TEA) to your mobile phase. A solvent system of Hexane/Ethyl Acetate (90:10) with 1% TEA will elute the 1-carbonitrile derivative rapidly while tightly retaining the parent 1H-indazole [2].
Q3: Can I purify 1H-indazole-1-carbonitrile using Reverse-Phase HPLC (RP-HPLC)? A3: Yes, but pH control is critical. Because the N-cyano group is susceptible to hydrolysis, you must avoid highly acidic mobile phases (like the standard 0.1% TFA in water), which will degrade the compound over the duration of the run. Solution: Use a neutral or slightly basic mobile phase buffer, such as 10 mM Ammonium Acetate (pH 7.0), paired with Acetonitrile. Acetonitrile is preferred over Methanol to prevent potential solvolysis (methanolysis) of the cyano group.
Part 2: Quantitative Data & Chromatographic Parameters
The following table summarizes the expected chromatographic behavior of 1H-indazole-1-carbonitrile compared to its parent compound under various conditions.
| Compound | Stationary Phase | Mobile Phase | Modifier | Rf / RT | Stability |
| 1H-Indazole-1-carbonitrile | Silica Gel 60 | Hexane/EtOAc (90:10) | None | ~0.45 (Streaks) | Poor (Hydrolyzes) |
| 1H-Indazole-1-carbonitrile | Silica Gel 60 | Hexane/EtOAc (90:10) | 1% TEA | 0.50 (Sharp) | Excellent |
| 1H-Indazole (Impurity) | Silica Gel 60 | Hexane/EtOAc (90:10) | 1% TEA | 0.15 (Sharp) | Excellent |
| 1H-Indazole-1-carbonitrile | C18 (RP-HPLC) | H₂O/MeCN Gradient | 0.1% TFA | 8.5 min | Poor (Hydrolyzes) |
| 1H-Indazole-1-carbonitrile | C18 (RP-HPLC) | H₂O/MeCN Gradient | 10mM NH₄OAc | 8.2 min | Excellent |
Part 3: Experimental Protocols
Protocol A: Self-Validating 2D-TLC Test
Before committing your entire batch to a column, use this self-validating protocol to prove whether your specific batch of silica is degrading your product.
-
Spotting: Spot the crude mixture in the bottom-left corner of a standard silica TLC plate.
-
First Development: Develop the plate in Hexane/EtOAc (90:10) without TEA.
-
Drying & Rotation: Remove the plate, dry it completely with a heat gun to remove all solvent, and rotate the plate 90 degrees.
-
Second Development: Develop the plate again in the exact same solvent system.
-
Validation: View under UV (254 nm). If the 1-carbonitrile spot lies off the diagonal axis, it is actively hydrolyzing on the silica surface during the run. Repeat this test using a TLC plate pre-dipped in 1% TEA; the spot will remain perfectly on the diagonal, validating the protective effect of the base.
Protocol B: Deactivated Normal-Phase Flash Chromatography
-
Solvent Preparation: Prepare a mobile phase of 90% Hexanes, 10% Ethyl Acetate, and 1% Triethylamine (TEA) (v/v/v).
-
Column Packing: Slurry-pack the silica gel using the TEA-modified solvent. Flush the column with at least 3 column volumes (CV) of the solvent to fully neutralize the acidic silanols.
-
Sample Loading: Dissolve the crude 1H-indazole-1-carbonitrile in a minimum amount of dichloromethane (DCM) containing 1% TEA. Load directly onto the column. (Do not dry-load on bare silica, as the concentrated surface exposure accelerates hydrolysis).
-
Elution: Elute using the isocratic 90:10:1 system. The 1H-indazole-1-carbonitrile will elute first, followed much later by the unreacted 1H-indazole.
-
Recovery: Pool the product fractions and concentrate under reduced pressure at a bath temperature not exceeding 30 °C to prevent thermal degradation.
Part 4: Purification Decision Workflow
Workflow for the chromatographic purification of 1H-indazole-1-carbonitrile avoiding hydrolysis.
References
-
Addicott, C.; Wong, M. W.; Wentrup, C. "Nitrenes, Diradicals, and Ylides. Ring Expansion and Ring Opening in 2-Quinazolylnitrenes." The Journal of Organic Chemistry, 2006, 71(11), 4049-4058. URL:[Link]
Technical Guide: Challenges in the N-Cyanation of 1H-Indazole
This guide addresses the technical nuances of synthesizing 1-cyano-1H-indazole (N-cyanation). Unlike the well-documented C-cyanation (e.g., at C3), direct N-cyanation creates a highly reactive N-cyanoazole species. These compounds are structurally related to 1-cyanoimidazole , a commercial electrophilic cyanating agent, making their synthesis and isolation a balance between reactivity and stability.
Core Challenges & Mechanistic Insights
The N-cyanation of 1H-indazole is not merely a substitution reaction; it is the formation of a "pseudo-halogen" species. The resulting 1-cyanoindazole possesses a labile N-CN bond, often making the product more reactive than the starting material.
Challenge A: The "Active Amide" Instability
N-cyanoazoles are electronically similar to N-acyl azoles (e.g., carbonyldiimidazole). The electron-withdrawing nature of the indazole ring activates the nitrile, rendering the N-CN bond susceptible to nucleophilic attack (hydrolysis) or "CN transfer" to other nucleophiles in the mixture.
-
Implication: Standard aqueous workups or nucleophilic solvents (MeOH, EtOH) often degrade the product back to 1H-indazole.
Challenge B: Regioselectivity (N1 vs. N2)
Indazole exists in a tautomeric equilibrium. While the 1H-tautomer (N1) is thermodynamically favored (
-
N1-Cyanation: Favored under thermodynamic control and with bulky electrophiles.
-
N2-Cyanation: Often observed as a kinetic product or with specific directing groups, but N2-cyano species are generally less stable and prone to rearrangement (the "Dimroth-like" rearrangement) or decomposition.
Challenge C: Reagent Selection (Electrophilic vs. C-H Activation)
A common error is confusing N-cyanation reagents with C-cyanation catalysts.
-
Cyanogen Bromide (BrCN): The gold standard for N-cyanation (Nucleophilic substitution).
-
N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): Typically used for C-H cyanation (e.g., forming 3-cyanoindazole) using Rh(III) catalysis. Using this for N-cyanation requires specific base-mediated conditions, not transition metal catalysis.
Troubleshooting Guide (FAQ Format)
Issue 1: "I am recovering starting material (indazole) after workup."
Diagnosis: Hydrolysis of the N-CN bond. Root Cause: 1-Cyanoindazole is moisture-sensitive. Aqueous washes (especially acidic/basic ones) or silica gel chromatography with protic solvents can hydrolyze the nitrile. Corrective Action:
-
Quench: Use anhydrous quenching methods (e.g., filtration of salts) rather than aqueous extraction if possible.
-
Purification: Use neutral alumina instead of silica gel, or deactivate silica with 1% triethylamine. Avoid methanol/ethanol in the eluent; use DCM/Hexanes or EtOAc/Hexanes.
-
Storage: Store the product under inert atmosphere (Argon/Nitrogen) at -20°C.
Issue 2: "I obtained 3-cyanoindazole instead of 1-cyanoindazole."
Diagnosis: Unintended C-H functionalization. Root Cause: You likely used a transition metal catalyst (Rh, Pd) or high temperatures with an electrophilic cyanating agent (like NCTS). Corrective Action:
-
Remove the Metal: N-cyanation is a nucleophilic substitution (
-like) at the nitrogen. It requires a base (NaH, ) and an electrophile (BrCN), not a catalyst. -
Temperature Control: Perform the reaction at
to Room Temperature. High heat favors thermodynamic C-substitution.
Issue 3: "The reaction stalls with low conversion using BrCN."
Diagnosis: Protonation of the nucleophile. Root Cause: The byproduct of the reaction with BrCN is HBr. This strong acid protonates the unreacted indazole, rendering it non-nucleophilic. Corrective Action:
-
Base Scavenger: Use an excess (2.0–3.0 equiv) of a non-nucleophilic base like Sodium Hydride (NaH) or Potassium t-butoxide (KOtBu) to deprotonate the indazole before adding BrCN.
-
Two-Phase System: A Schotten-Baumann-like condition (DCM/Water with NaOH) can sometimes work if the product precipitates out, protecting it from hydrolysis, but anhydrous conditions are safer for yield.
Recommended Protocol: N-Cyanation via Cyanogen Bromide[1]
Safety Warning: Cyanogen bromide (BrCN) is highly toxic and volatile. It hydrolyzes to release HCN. All operations must be performed in a well-ventilated fume hood. Destroy excess BrCN with bleach (sodium hypochlorite) solution.
Reagents
-
Substrate: 1H-Indazole (1.0 equiv)
-
Reagent: Cyanogen Bromide (1.1 – 1.2 equiv)
-
Base: Sodium Hydride (60% in oil, 1.2 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Anhydrous THF or Acetonitrile (MeCN)
Step-by-Step Procedure
-
Deprotonation:
-
Suspend NaH (1.2 equiv) in anhydrous THF under Nitrogen at
. -
Add 1H-indazole (1.0 equiv) solution in THF dropwise.
-
Stir at
for 30 mins until H2 evolution ceases and the anion is formed.
-
-
Cyanation:
-
Prepare a solution of BrCN (1.1 equiv) in THF. (Handle solids with extreme care).
-
Add the BrCN solution dropwise to the indazole anion at
. -
Note: The reaction is usually rapid (< 1 hour).
-
-
Monitoring:
-
Monitor via TLC (Hexane/EtOAc).[1] The product (N-CN) is usually less polar than the starting material (N-H).
-
-
Workup (Anhydrous Preferred):
-
Filter the reaction mixture through a Celite pad to remove NaBr salts.
-
Concentrate the filtrate under reduced pressure (keep bath temp <
).
-
-
Purification:
-
Recrystallize from dry Et2O/Hexanes if possible.
-
If chromatography is needed, use a short plug of Neutral Alumina.
-
Visualization: Reaction Pathways & Decision Tree
Figure 1: Pathway divergence for N-cyanation vs. C-cyanation. Note the reversibility of N-cyanation under hydrolytic conditions.
Comparative Data: Cyanating Reagents
| Reagent | Primary Use | Mechanism | Toxicity | Stability of Reagent |
| Cyanogen Bromide (BrCN) | N-Cyanation | High | Volatile solid | |
| NCTS | C-Cyanation | Electrophilic / Radical | Low | Stable solid |
| 1-Cyanoimidazole | Cyanating Agent | Transfer of CN | Moderate | Stable solid |
| TMSCN | C-Cyanation | Nucleophilic (Requires Oxidant) | High | Volatile liquid |
References
-
Reaction of 1H-indazole with Cyanogen Bromide
- Title: Synthesis of 1H-Indazole-1-carbonitrile by Flash-Vacuum Thermolysis.
-
Source: Science of Synthesis (Thieme), Section 12.2.[2]
- Context: Confirms BrCN converts 1H-indazole to 1-cyanoindazole in 60% yield.
-
N-Cyanation of Azoles (General Mechanism)
-
Title: 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent.[3]
- Source: Organic Letters (2000).
- Context: Establishes the reactivity and instability of N-cyanoazoles as cyan
-
-
Regioselectivity in Indazole Alkylation/Functionalization
-
Title: Regioselective N-alkylation of the 1H-indazole scaffold.[4]
- Source: Beilstein Journal of Organic Chemistry (2021).
- Context: Provides the foundational logic for N1 vs N2 selectivity using NaH/THF conditions.
-
-
C-H Cyanation Contrast (NCTS)
- Title: Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole with N-Cyano-N-phenyl-p-toluenesulfonamide.
- Source: The Journal of Organic Chemistry (2020).
- Context: Demonstrates the C-cyanation pathway to be avoided when N-cyan
Sources
Technical Support Center: Strategies for Regioselective Indazole Synthesis
Welcome to the Technical Support Center for advanced indazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indazole chemistry. The indazole core is a privileged scaffold in modern drug discovery, but its synthesis is often complicated by the formation of regioisomers, particularly N1- and N2-substituted products.[1][2][3] This resource provides in-depth troubleshooting advice, detailed protocols, and the underlying mechanistic principles to empower you to control regioselectivity in your reactions and streamline the synthesis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of regioisomer formation in indazole alkylation?
A1: The formation of N1 and N2 regioisomers is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions. The indazole ring exhibits annular tautomerism, with the 1H-tautomer being thermodynamically more stable than the 2H-tautomer.[2][4][5] Consequently, reaction conditions that favor thermodynamic control often lead to the N1-substituted product, while conditions promoting kinetic control may favor the N2-isomer.[6][7] Key factors include the choice of base and solvent, the nature of the alkylating agent, and the substitution pattern on the indazole ring itself.[6][8][9]
Q2: I'm observing a mixture of N1 and N2 alkylated products. How can I favor the N1 isomer?
A2: To selectively obtain the N1-alkylated indazole, you should employ conditions that favor the thermodynamically more stable product. A robust and widely-used method involves using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic, non-polar solvent such as tetrahydrofuran (THF).[5][6][8][9] This combination has demonstrated high N1-selectivity across a range of indazole substrates.[6][8] The use of cesium carbonate (Cs2CO3) can also be highly effective for N1-alkylation, potentially through a chelation mechanism with certain substituents.[9]
Q3: My goal is the N2-substituted indazole. What synthetic strategies should I consider?
A3: Selective N2-alkylation often requires conditions that favor the kinetic product. The Mitsunobu reaction, which utilizes an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (like DEAD or DIAD), is a well-established method for achieving high N2 selectivity.[2][8] Another effective approach involves using alkyl 2,2,2-trichloroacetimidates as the alkylating agent, promoted by an acid catalyst like trifluoromethanesulfonic acid.[3][10] For constructing the 2H-indazole ring system directly, methods like the Cadogan or Davis-Beirut reactions are highly effective for regioselectively producing N2-substituted indazoles from acyclic precursors.[11][12][13][14]
Q4: How do substituents on the indazole ring influence regioselectivity?
A4: Substituents have a profound impact. Sterically bulky groups at the C3-position can hinder approach to the N2-position, thereby favoring N1-alkylation.[6] Conversely, electron-withdrawing groups at the C7-position have been shown to direct alkylation towards the N2-position with excellent selectivity.[6][8] It is crucial to consider the electronic and steric profile of your specific indazole substrate when selecting a synthetic strategy.
Troubleshooting Guide: Common Issues in Regiocontrolled Indazole Synthesis
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor N1/N2 Selectivity in Alkylation | Reaction conditions are not optimized for either kinetic or thermodynamic control. A common scenario is using a weak base in a polar aprotic solvent (e.g., K₂CO₃ in DMF), which often gives mixtures.[6][9] | For N1-selectivity , switch to NaH in THF.[6][8][9] This promotes the formation of the thermodynamically favored product. For N2-selectivity , consider the Mitsunobu reaction or alkylation with trichloroacetimidates.[2][8][10] |
| Low Yield in N1-Alkylation with NaH | Incomplete deprotonation of the indazole. Presence of moisture in the solvent or on the glassware. | Ensure all glassware is flame-dried and the solvent is anhydrous. Use a slight excess of NaH (1.1-1.2 equivalents). Allow sufficient time for the deprotonation to complete before adding the alkylating agent.[4] |
| Formation of Byproducts in Mitsunobu Reaction | The reaction can be sensitive to stoichiometry and temperature. Incorrect order of addition can lead to side reactions. | Ensure the alcohol, indazole, and triphenylphosphine are mixed before the dropwise addition of the azodicarboxylate at 0 °C.[9] Carefully control the stoichiometry of the reagents. |
| Failure of Cadogan or Davis-Beirut Cyclization | The reductive or base-mediated cyclization is sensitive to the electronic nature of the precursors. Steric hindrance can also impede the reaction.[11] | For the Cadogan reaction, ensure the reducing agent (e.g., tri-n-butylphosphine) is of high quality.[11][15] For the Davis-Beirut reaction, the choice of base and solvent is critical; consider screening different conditions.[12][16] |
Mechanistic Insights: The Basis of Regiocontrol
Understanding the underlying mechanisms is key to rationally designing your synthetic strategy.
Kinetic vs. Thermodynamic Control in N-Alkylation
The regioselectivity of indazole alkylation is a classic example of kinetic versus thermodynamic control.[7]
-
Thermodynamic Control: The 1H-indazole tautomer is more stable than the 2H-tautomer.[2][5] Reactions that are reversible or allow for equilibration will favor the formation of the more stable N1-alkylated product. This is often achieved at higher temperatures or with longer reaction times.[7][17] The use of NaH in THF is a prime example of a condition that leads to the thermodynamic product.[6][8]
-
Kinetic Control: The N2-position of the indazole anion is often more nucleophilic. Reactions that are fast and irreversible tend to favor attack at this site, leading to the N2-alkylated product. Low temperatures and short reaction times generally favor kinetic control.[7][17] The Mitsunobu reaction proceeds via a pathway where the N2-attack is kinetically favored.[8]
Caption: Kinetic vs. Thermodynamic pathways in indazole alkylation.
Directed Cyclization Strategies
When constructing the indazole ring from acyclic precursors, regioselectivity can be pre-determined by the choice of starting materials and reaction type.
-
The Cadogan Reductive Cyclization: This method involves the reductive cyclization of an ortho-imino-nitrobenzene. The nitrogen of the imine becomes the N2 of the indazole ring, providing excellent regiocontrol.[11][14][15]
-
The Davis-Beirut Reaction: This versatile reaction synthesizes 2H-indazoles from o-nitrobenzylamines or related precursors under basic conditions.[12] The mechanism involves an intramolecular N-N bond formation that specifically leads to the 2H-indazole isomer.[12]
Caption: Workflow for regioselective 2H-indazole synthesis.
Detailed Experimental Protocols
Protocol 1: Highly N1-Selective Alkylation
This protocol is optimized for achieving high N1-regioselectivity for a variety of C3-substituted indazoles, including methyl indazole-3-carboxylate.[9] The use of NaH in THF is a promising system for selective N1-alkylation.[5][8]
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the starting methyl 1H-indazole-3-carboxylate (1.0 equiv). Dissolve it in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring by TLC or LC-MS for completion.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography to yield the N1-alkylated indazole.
Protocol 2: Highly N2-Selective Alkylation via Mitsunobu Reaction
This protocol is adapted for the selective N2-alkylation of indazoles like methyl 5-bromo-1H-indazole-3-carboxylate.[2]
-
Preparation: Dissolve methyl 5-bromo-1H-indazole-3-carboxylate (1.0 equiv), triphenylphosphine (PPh₃, 2.0 equiv), and the desired alcohol (2.3 equiv) in anhydrous tetrahydrofuran (THF) (approx. 0.36 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (2.0 equiv) dropwise to the stirred solution.
-
Initial Stirring: Allow the mixture to stir at 0 °C for 10 minutes.
-
Reaction: Warm the reaction to 50 °C and stir for 2 hours, monitoring for completion by TLC/LC-MS.
-
Work-up: After completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by column chromatography on silica gel to isolate the N2-alkylated product.
Protocol 3: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Cyclization
This protocol provides an operationally simple and mild one-pot synthesis of 2H-indazoles from commercially available reagents.[11][14][15]
-
Condensation: In a sealed vial, combine the ortho-nitrobenzaldehyde (1.0 equiv) and the desired primary amine (aromatic or aliphatic, 1.1 equiv) in isopropanol (i-PrOH) to a concentration of 0.4 M.
-
Imine Formation: Heat the mixture at 80 °C for 4 hours.
-
Reduction/Cyclization: Cool the reaction mixture to room temperature and add tri-n-butylphosphine (P(n-Bu)₃, 3.0 equiv).
-
Final Heating: Seal the vial and heat at 80 °C for an additional 16 hours.
-
Work-up and Purification: Cool the reaction to room temperature, concentrate in vacuo, and purify the residue by column chromatography to afford the desired 2H-indazole.
References
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114–3117. [Link]
-
El-Dakdouki, M. H., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. Tetrahedron, 73(36), 5463-5469. [Link]
-
Davis–Beirut reaction. In Wikipedia. [Link]
-
Kurth, M. J., & Haddadin, M. J. (2019). Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2634-2646. [Link]
-
Haddadin, M. J., et al. (2011). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. The Journal of Organic Chemistry, 76(11), 4433-4441. [Link]
-
Various Authors. (2021). Recent Synthetic Approaches to 1H- and 2H-Indazoles. A Review. Mini-Reviews in Organic Chemistry. [Link]
-
Wu, Y., et al. (2012). Domino Staudinger–Aza-Wittig Synthesis of 1H-Pyrazolo[1,5-b]indazoles. Synfacts, 2013(02), 0195. [Link]
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. [Link]
-
El-Dakdouki, M. H., et al. (2017). Synthesis of novel 2H-indazole analogues via the Davis-Beirut reaction and conjugation onto magnetic nanoparticles. AUB ScholarWorks. [Link]
-
Silva, F. C., et al. (2023). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PLOS ONE, 18(8), e0289650. [Link]
-
O'Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1953. [Link]
-
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. [Link]
-
Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Current Organocatalysis, 11(2), 116-153. [Link]
-
Thesis. (n.d.). ADVANCES IN THE SYNTHESIS OF INDAZOLES: REGIOSELECTIVE C-7 FUNCTIONALIZATION BY DIRECTED ORTHO METALATION AND PROGRESS TOWARDS. [Link]
-
Pasquinet, E. (2019). A Staudinger-diaza-wittig tandem reaction and its application to the synthesis of 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides. Hilaris Publisher. [Link]
-
Pasquinet, E., et al. (2018). Access to 1H-indazoles, 1H-benzoindazoles and 1H-azaindazoles from (het)aryl azides: a one-pot Staudinger-aza-Wittig reaction. Organic & Biomolecular Chemistry, 16(27), 4964-4972. [Link]
-
WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]
-
Various Authors. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis. [Link]
-
Aza-Wittig reaction. In Wikipedia. [Link]
-
Haddadin, M. J., & Kurth, M. J. (2019). Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions. Journal of the American Chemical Society, 141(14), 5738-5742. [Link]
-
O'Donovan, N., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Chemical Education. (1988). Understanding product optimization: Kinetic versus thermodynamic control. Journal of Chemical Education, 65(10), 873. [Link]
-
Thermodynamic and kinetic reaction control. In Wikipedia. [Link]
-
Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 12. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Troubleshooting Low Conversion in Indazole Cyanation
Welcome to the Technical Support Center for Palladium-Catalyzed Cyanation. The introduction of a nitrile group onto an indazole core is a critical transformation in medicinal chemistry, as the cyano group often acts as a bioisostere, metabolic blocker, or hydrogen-bond acceptor[1]. However, achieving high conversion can be notoriously difficult due to the unique electronic properties of the indazole scaffold and the complex coordination chemistry of the cyanide ion.
This guide is designed for researchers and process chemists. It bypasses generic advice to focus on the mechanistic causality behind reaction failures, providing self-validating protocols to ensure reproducible success.
Diagnostic Workflow: Identifying the Root Cause
Before altering your reaction conditions, you must identify why the reaction failed. Low conversion typically falls into one of two categories: Stalled Reactions (high starting material recovery) or Side Reactions (low starting material recovery with undesired byproducts)[2],[3].
Diagnostic workflow for troubleshooting low conversion in Pd-catalyzed cyanation.
Frequently Asked Questions (Troubleshooting)
Q1: The reaction stalls at 30% conversion, and the starting material is recovered intact. Adding more time or heat doesn't help. What is happening?
A: You are likely experiencing "Cyanide Poisoning" of the palladium catalyst.
Causality: The cyanide ion (CN⁻) is a remarkably strong σ-donor and π-acceptor. If the concentration of free CN⁻ in your solvent is too high, it will aggressively displace the phosphine ligands on the palladium center. This forms a thermodynamically stable, catalytically dead anionic complex,
Q2: I am observing a significant amount of hydrodehalogenation (the indazole halogen is replaced by a hydrogen). How do I prevent this?
A: Your reaction mixture contains protic impurities.
Causality: Hydrodehalogenation is a classic competitive pathway in palladium cross-couplings[3]. After oxidative addition, the intermediate
Q3: My indazole substrate has an unprotected N-H group. Will this interfere with the cyanation?
A: Yes, the free N-H can severely impede the reaction.
Causality: The unprotected N-H of an indazole (pKa ~14) can coordinate directly to the palladium center, forming off-cycle resting states, or undergo competitive N-arylation/N-alkylation.
Solution: The most reliable approach is to mask the N-H with a robust protecting group (e.g., SEM, THP, or Boc) prior to cyanation[4]. If protection is not viable, you must use highly active, sterically demanding ligands. For instance, the use of CM-phos with
Mechanistic Failure Modes: The Catalytic Cycle
Understanding exactly where the cycle breaks down allows you to choose the right reagents. The diagram below illustrates the standard Pd(0)/Pd(II) cycle and the primary failure mode: Cyanide Poisoning.
Pd-catalyzed cyanation cycle highlighting the inactive dead-end caused by excess cyanide.
Quantitative Data: Cyanide Source Selection
Selecting the correct cyanide source and ligand pairing is the most critical variable in optimizing conversion[7]. Use the table below to match your substrate's needs with the appropriate system.
| Cyanide Source | Free [CN⁻] in Solution | Typical Solvents | Recommended Ligands | Notes on Indazole Compatibility |
| NaCN / KCN | Very High | DMF, DMSO, EtOH | XPhos, tBuBrettPhos | High risk of catalyst poisoning; strictly requires slow-addition syringe pumps. Not recommended for standard batch synthesis. |
| Zn(CN)₂ | Low (Slow release) | DMF, DMAc, NMP | dppf, Xantphos | Industry standard [4]. Excellent for protected indazoles. The |
| K₄[Fe(CN)₆] | Very Low | CM-phos, tBuXPhos | Non-toxic alternative. Tolerates free N-H indazoles exceptionally well[6]. Requires elevated temps or specific aqueous conditions[5]. |
Self-Validating Protocol: Zn(CN)₂ Cyanation of Indazole Halides
This protocol utilizes
Materials Required:
-
Indazole halide (1.0 equiv)
- (0.6 to 1.0 equiv)
- (0.02 equiv)
-
dppf (0.04 equiv)
-
Anhydrous DMF
Step-by-Step Methodology:
-
Reagent Preparation & Degassing (Critical Step):
-
In an oven-dried Schlenk flask or pressure vessel, combine the indazole halide and
[1]. -
Add anhydrous DMF to achieve a 0.2 M concentration.
-
Validation Check 1: Sparge the solution with Argon for at least 15 minutes. Oxygen is the primary cause of Pd(0) oxidation. If the solution turns dark before catalyst addition, oxygen is present and the solvent must be replaced.
-
-
Catalyst Addition & Heating:
-
Under a positive flow of Argon, add
and dppf[1],[4]. -
Seal the vessel and heat to 100–120 °C.
-
Validation Check 2: Within 15 minutes of heating, the solution should turn a clear yellow/orange, indicating the successful formation of the active Pd(0)-dppf complex. If a black precipitate (Pd black) forms rapidly, the catalyst has irreversibly decomposed (likely due to insufficient degassing or ligand failure)[3].
-
-
Monitoring & Safe Workup:
-
Monitor the reaction by LC-MS after 4 hours.
-
Upon completion, cool the vessel to room temperature. Dilute the mixture with EtOAc (10 volumes) and wash vigorously with 1M NaOH or
. -
Validation Check 3: The basic aqueous wash is mandatory for safety and yield. It breaks down the polymeric zinc salts and safely sequesters any unreacted cyanide as highly water-soluble
complexes, preventing product entrapment in zinc emulsions[1].
-
-
Purification:
-
Dry the organic layer over
, concentrate, and purify via flash column chromatography (SiO₂, EtOAc/Hexanes).
-
References
-
ACS Publications. "A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6]". Available at: [Link]
-
RSC Advances. "Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides". Available at: [Link]
-
Organic Letters. "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media". Available at: [Link]
-
ACS Publications. "Accelerated Development of a Scalable Synthesis of CY6463, a CNS-Penetrant sGC Stimulator...". Available at: [Link]
Sources
- 1. 4-Methoxy-1H-indazole-5-carbonitrile | 633327-14-7 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
Technical Support Center: 1H-Indazole-1-carbonitrile Stability & Handling
Topic: Stability issues of 1H-Indazole-1-carbonitrile Content type: Technical Support Center Guide
Senior Application Scientist Desk
Welcome to the technical support repository for 1H-Indazole-1-carbonitrile (CAS: 253-82-7). This guide addresses the unique stability challenges associated with N-cyanoazoles . Unlike its C-cyano isomer (3-cyanoindazole), the 1-cyano derivative is an electrophilic cyanating agent . Its N-CN bond is chemically labile, behaving more like a pseudohalogen (similar to cyanogen bromide) than a standard organic nitrile.
This distinction is the root cause of 90% of user-reported stability failures.
Part 1: Core Stability Profile
The "Why" Behind the Instability The N1-position of the indazole ring renders the attached nitrile group highly electrophilic. The N-cyano bond is activated, making the compound susceptible to:
-
Nucleophilic Attack: By water (hydrolysis), alcohols, or amines.
-
Decyanation: Reversion to 1H-indazole.
-
Polymerization: Formation of triazine-like oligomers under catalytic basic conditions.
| Parameter | Specification / Recommendation | Critical Note |
| Storage Temp | -20°C (Optimal) or 2-8°C | Thermal degradation accelerates >25°C. |
| Atmosphere | Argon or Nitrogen (Strict) | Moisture serves as a catalyst for autocatalytic decomposition. |
| Solvent Compatibility | DCM, THF, CH₃CN (Anhydrous) | Avoid: Water, Alcohols (MeOH, EtOH), DMSO (if wet), Amines. |
| Reactivity Class | Electrophilic Cyanating Agent | Transfers -CN group to nucleophiles; do not treat as a standard building block. |
Part 2: Troubleshooting Guide (Q&A Format)
Category A: Physical Appearance & Purity [1]
Q1: "My white solid has turned into a yellow gum/paste. Is it still usable?" Status: Critical Failure (Do Not Use) Diagnosis: This indicates advanced hydrolysis or polymerization.
-
Mechanism: Moisture ingress hydrolyzes the N-CN bond. The primary byproduct is often 1H-indazole (solid) mixed with carbamoyl derivatives (gums) or cyanic acid decomposition products.
-
Action: Discard the sample. Purification is rarely viable due to the labile nature of the N-CN bond during silica chromatography.
Q2: "I smell a faint ammonia or almond-like odor when opening the vial." Status: Warning Diagnosis: Decomposition releasing volatile byproducts.
-
Mechanism: Hydrolysis releases cyanic acid (HOCN), which rapidly decomposes into CO₂ and Ammonia (NH₃).
-
Reaction:Ind-CN + H₂O → Ind-H + HOCN → Ind-H + NH₃ + CO₂
-
-
Action: Vent the vial in a fume hood immediately. Pressure buildup is a safety hazard. Check purity via NMR before use.
Category B: Reaction Outcomes
Q3: "I used 1-cyanoindazole as a scaffold, but the product is missing the nitrile group." Diagnosis: Unintended Decyanation.
-
Cause: You likely used a nucleophilic solvent (like Methanol) or a strong base that attacked the nitrile carbon, transferring the CN group or cleaving it.
-
Technical Insight: N-cyanoazoles are cyanating agents. If you treat them with a nucleophile (Nu⁻), the reaction Ind-CN + Nu⁻ → Ind⁻ + Nu-CN is favored.
-
Solution: Switch to non-nucleophilic bases (e.g., NaH, KHMDS) and aprotic solvents (THF, DCM). Avoid protic workups until the reaction is quenched.
Q4: "My yield is low, and I see a large peak at δ 8.0-8.2 ppm in the proton NMR." Diagnosis: Reversion to 1H-Indazole.
-
Identification: The C3-H proton of unsubstituted 1H-indazole typically appears around δ 8.0-8.1 ppm. In 1-cyanoindazole, the electron-withdrawing CN group shifts this proton downfield.
-
Action: Run a "Standard Addition" NMR spike with pure 1H-indazole to confirm. If confirmed, your reagents or solvents are wet.
Part 3: Visualizing the Instability Pathways
The following diagram illustrates the divergent decomposition pathways that occur when the compound is mishandled.
Figure 1: Decomposition and reactivity pathways. Note that "Hydrolysis" leads to gas evolution (CO₂/NH₃) via cyanic acid breakdown, creating pressure hazards.
Part 4: Validated Quality Control (QC) Protocol
Do not rely on TLC alone, as 1H-indazole and 1-cyanoindazole have similar Rf values in many eluent systems.
Method: FT-IR Spectroscopy (ATR)
-
Why: The Nitrile (C≡N) stretch is the definitive diagnostic marker.
-
Protocol:
-
Take a small background scan (air).
-
Place solid sample on the crystal.
-
Pass Criteria: Sharp, distinct peak at ~2240–2260 cm⁻¹ .
-
Fail Criteria:
-
Absence of nitrile peak (Complete hydrolysis).
-
Broad -OH/-NH stretches >3200 cm⁻¹ (Moisture contamination/Indazole formation).
-
Shift to ~1650–1700 cm⁻¹ (Amide/Carbamoyl formation).
-
-
Method: ¹H-NMR (CDCl₃)
-
Why: Quantifies the ratio of active reagent to hydrolyzed indazole.
-
Protocol:
-
Dissolve ~5 mg in anhydrous CDCl₃ (neutralized with basic alumina if acid-sensitive).
-
Diagnostic Shift: Monitor the C3-H and C7-H protons.
-
1-Cyanoindazole:[2] C3-H is deshielded (downfield) due to the electron-withdrawing N-CN.
-
1H-Indazole: C3-H appears upfield relative to the cyano derivative.
-
-
Integration: Integrate the C3-H peak. Any secondary set of aromatic peaks indicates degradation.
-
Part 5: Recommended Handling Workflow
To maximize shelf-life and experimental success, follow this closed-loop handling system.
Figure 2: The "Cold-Chain" handling protocol prevents condensation-induced hydrolysis, the #1 cause of batch failure.
References
-
Reactivity of N-Cyanoazoles: 1-cyanoindazole is classified as a reactive N-cyano species, often generated via flash vacuum pyrolysis or cyanogen bromide reaction, and serves as a cyan
- Source:Chemical Reviews, "Flash Vacuum Pyrolysis of Azides, Triazoles, and Tetrazoles".
-
URL:[Link]
-
Synthesis & Labile Nature: Synthesis from indazole and BrCN highlights the electrophilic nature of the N-CN bond and its susceptibility to nucleophilic cleavage.
-
Hydrolysis Mechanisms: General hydrolysis pathways for N-substituted azoles and N-cyano compounds leading to amide/urea deriv
Sources
Validation & Comparative
Analytical Methods for 1H-Indazole-1-carbonitrile Purity Assessment
Executive Summary
1H-Indazole-1-carbonitrile (N-cyanoindazole) is a critical electrophilic intermediate used in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Unlike its C-cyano analogs (e.g., 3-cyanoindazole), the N-cyano moiety confers unique reactivity but also significant stability challenges, specifically susceptibility to hydrolysis and thermal degradation.[1]
This guide objectively compares three primary analytical methodologies: RP-HPLC-UV/MS (High-Performance Liquid Chromatography), qNMR (Quantitative Nuclear Magnetic Resonance), and GC-MS (Gas Chromatography-Mass Spectrometry).[1]
Key Takeaway: While HPLC-UV remains the standard for routine QC due to its high sensitivity and ability to resolve regioisomers, qNMR is the superior method for absolute purity assignment during early development when certified reference standards are unavailable. GC-MS is recommended only for residual solvent analysis due to the thermal lability of the N-CN bond.
Part 1: The Analyte & Impurity Profile
To design a robust analytical method, one must first understand the molecule's degradation pathways. The N1-position is the kinetic site of cyanation, but the N-CN bond is chemically distinct from a nitrile on the carbon ring; it behaves more like an "active amide."
Critical Impurity Pathway
The primary impurities are:
-
1H-Indazole (Starting Material): Resulting from incomplete reaction or hydrolysis.
-
1H-Indazole-1-carboxamide: The primary hydrolysis product.
-
Regioisomers (2H-Indazole-2-carbonitrile): Though less stable, N2-cyanation can occur depending on the solvent/base system used in synthesis.
Figure 1: Synthesis and degradation pathways of 1H-Indazole-1-carbonitrile. Note the reversibility of the hydrolysis pathway back to the starting material.
Part 2: Method A - RP-HPLC-UV (The Routine Standard)[1]
Role: Routine Quality Control (QC), impurity profiling, and stability testing.[1]
Mechanistic Rationale
Reverse-Phase (RP) chromatography is preferred to separate the neutral target nitrile from the more polar amide hydrolysis product and the basic starting material (1H-indazole).
Critical Consideration: The N-CN bond is labile in strong acid or base. The mobile phase pH must be controlled between 3.0 and 6.0. Extreme pH (<2 or >8) will catalyze on-column hydrolysis, leading to "ghost peaks" or split peaks.[1]
Detailed Protocol
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Provides sufficient hydrophobic selectivity to separate N1/N2 isomers.[1] |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.5) | Buffering at pH 5.5 prevents hydrolysis while suppressing silanol activity. |
| Mobile Phase B | Acetonitrile (ACN) | ACN has lower UV cutoff than MeOH, crucial for detecting trace impurities.[1] |
| Gradient | 5% B to 95% B over 15 mins | Gradient elution is required to elute the non-polar nitrile while retaining polar degradants. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV at 254 nm and 280 nm | 254 nm targets the benzene ring; 280 nm is specific to the indazole conjugation. |
| Sample Diluent | 50:50 ACN:Water | Matches initial gradient strength to prevent peak distortion. |
Self-Validating Check:
-
System Suitability: Inject the "Starting Material" (1H-Indazole) as a marker. It should elute before the target 1-carbonitrile product due to the loss of the polar N-H bond in the product.
-
Linearity:
across 50% to 150% of target concentration.
Part 3: Method B - qNMR (The Absolute Reference)[1]
Role: Primary reference standard characterization and absolute purity assignment when no external standard exists.
Mechanistic Rationale
Unlike HPLC, qNMR does not require a reference standard of the analyte.[2][3] It relies on the physics of nuclear spin, where signal integration is directly proportional to the molar ratio of nuclei.[3] This is the only method that can guarantee accuracy without a pre-existing pure sample of 1H-Indazole-1-carbonitrile.
Detailed Protocol
-
Internal Standard (IS) Selection:
-
Solvent: DMSO-
.-
Reason: Excellent solubility for indazoles; prevents aggregation.
-
-
Acquisition Parameters:
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1):
(typically 30-60 seconds). Crucial: Insufficient delay is the #1 cause of qNMR error. -
Scans: 16 to 64 (to achieve S/N > 150:1).
-
-
Calculation:
Where = Integral, = Number of protons, = Molar mass, = mass weighed.[1]
Part 4: Method C - GC-MS (The Volatiles Specialist)[1]
Role: Residual solvent analysis and detection of volatile reagents (e.g., residual BrCN).
Warning: 1H-Indazole-1-carbonitrile is thermally sensitive. Above 150°C, the N-CN group may undergo homolytic cleavage or isomerization. GC is not recommended for assay purity but is essential for safety testing (residual solvents).
Protocol Adjustments
-
Inlet Temperature: Keep as low as possible (e.g., 180°C).
-
Column: DB-624 (for solvents) or DB-5MS (for reagents).[1]
-
Carrier Gas: Helium, constant flow 1.0 mL/min.[1]
Part 5: Comparative Performance Analysis
The following data is synthesized from standard validations of N-heterocyclic nitriles.
| Feature | HPLC-UV | qNMR | GC-MS |
| Primary Use | Routine Purity & Impurity Profiling | Absolute Purity Certification | Residual Solvents |
| Limit of Quantitation (LOQ) | ~0.05% (High Sensitivity) | ~1.0% (Low Sensitivity) | ~0.1% (Compound dependent) |
| Precision (RSD) | < 0.5% | < 1.0% | < 2.0% |
| Specificity | High (separates isomers) | Very High (structural proof) | Moderate (thermal degradation risk) |
| Reference Standard | Required | Not Required | Required |
| Sample Recovery | Destructive | Non-Destructive | Destructive |
Experimental Data Interpretation
-
Scenario 1: HPLC shows 99.5% purity, but qNMR shows 95.0%.
-
Diagnosis: The sample likely contains inorganic salts or non-chromatographable oligomers that HPLC "misses" (elute in void volume or retained permanently). Trust qNMR for assay value.
-
-
Scenario 2: HPLC shows split peaks for the main compound.
-
Diagnosis: On-column hydrolysis. Check mobile phase pH. If pH < 3, the nitrile is hydrolyzing to the amide during the run.
-
Part 6: Recommended Workflow (Decision Matrix)
To maximize efficiency and accuracy, adopt this tiered testing strategy.
Figure 2: Analytical decision matrix. qNMR is the gateway for establishing the first validated standard.
References
-
Organic Syntheses. (2020).[4] Preparation of 1H-Indazole-3-carbonitrile (Analogous N-heterocyclic chemistry). Org.[4][5] Synth. 2020, 97, 314-326.[1][4] [Link]
-
National Institute of Standards and Technology (NIST). (2024). 1H-Indazole: Chemical and Physical Properties. NIST Chemistry WebBook, SRD 69.[1][6] [Link][1]
-
Almac Group. (2024). QNMR – A Modern Alternative to HPLC for Pharmaceutical Intermediates.[7] Almac Knowledge Centre.[7] [Link]
-
Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[8] Enovatia White Papers. [Link]
Sources
- 1. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 2. qNMR for Purity Determination in Pharmaceuticals | RSSL [rssl.com]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. 1H-Indazole [webbook.nist.gov]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
- 8. enovatia.com [enovatia.com]
Comparative HPLC Methodologies for 1H-Indazole-1-carbonitrile: Optimizing Selectivity and Peak Shape
Executive Summary
1H-Indazole-1-carbonitrile is a highly valuable heterocyclic intermediate frequently utilized in the synthesis of advanced pharmaceuticals, including targeted anti-cancer agents and TRPA1 ion channel antagonists[1]. However, the robust quantification and purity assessment of this compound via High-Performance Liquid Chromatography (HPLC) presents a distinct analytical challenge. As a Senior Application Scientist, I frequently see methods fail because they rely on generic column chemistries that do not account for the molecule's specific electronic properties.
This guide objectively compares the performance of traditional C18 columns against specialized alternative chemistries (Cyano and Phenyl-Hexyl phases). By examining the underlying retention mechanisms, we establish a self-validating analytical workflow that eliminates peak tailing and guarantees baseline resolution of critical synthetic regioisomers.
Mechanistic Background: The Analytical Challenge
To develop a reliable method, we must first understand the causality behind chromatographic behavior. 1H-Indazole-1-carbonitrile features an electron-withdrawing carbonitrile group at the N1 position, which alters the electron density of the conjugated indazole ring. Meanwhile, the basic N2 nitrogen remains highly susceptible to secondary interactions.
When analyzed on a standard reversed-phase (RP-HPLC) system, basic indazole derivatives notoriously exhibit severe peak tailing[2]. This phenomenon is not random; it is caused by parasitic ion-exchange interactions between the basic nitrogen of the indazole and acidic, unreacted silanol groups (-Si-OH) on the silica support matrix. Furthermore, distinguishing 1H-Indazole-1-carbonitrile from its regioisomer (1H-indazole-3-carbonitrile) is exceptionally difficult on a standard C18 column because their hydrophobicities (LogP) are nearly identical.
A self-validating method cannot rely on merely flooding the mobile phase with basic modifiers (like triethylamine) to mask these silanols, as this suppresses ionization in LC-MS applications and degrades column lifespans. Instead, the solution lies in orthogonal stationary phase selection.
Stationary Phase Comparison
To objectively evaluate performance, we compared three distinct column chemistries for the analysis of 1H-Indazole-1-carbonitrile.
Traditional Fully Porous C18 (FP-C18)
-
Mechanism: Dispersive hydrophobic partitioning.
-
Performance: While providing strong overall retention, the FP-C18 column fails to offer the geometric selectivity required to separate indazole regioisomers. The highly accessible silanols on older fully porous particles lead to unacceptable peak tailing (Asymmetry > 1.8), making accurate integration of low-level impurities impossible.
Cyano (CN) Phase
-
Mechanism: Dipole-dipole interactions and moderate hydrophobicity.
-
Performance: The cyano phase interacts well with the carbonitrile group of the analyte, offering orthogonal selectivity to C18. However, CN columns are notoriously prone to phase collapse and hydrolysis at low pH, making them unsuitable for long-term, high-throughput pharmaceutical quality control.
High-Efficiency Phenyl-Hexyl (HE-PH) (Recommended Product)
-
Mechanism: Hydrophobic partitioning combined with
stacking interactions . -
Performance: This is the optimal choice. The hexyl spacer provides flexibility, allowing the phenyl ring on the stationary phase to dynamically align with the aromatic indazole core[3]. This dual-mechanism approach dramatically improves the resolution of structurally similar indazole isomers. Furthermore, the dense functionalization of the Phenyl-Hexyl ligand sterically shields residual silanols, resulting in highly symmetrical peaks without the need for destructive ion-pairing reagents.
Experimental Protocols: A Self-Validating Workflow
The following step-by-step methodology ensures a reproducible, high-fidelity analysis of 1H-Indazole-1-carbonitrile.
Step 1: Sample Preparation
Causality Note: Proper sample diluent matching is critical. A mismatch between the injection solvent and the mobile phase causes band broadening at the column head.
-
Accurately weigh 10.0 mg of 1H-Indazole-1-carbonitrile standard.
-
Dissolve the standard in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase (20% Acetonitrile / 80% Water) to a final working concentration of 50 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
Step 2: Mobile Phase Preparation
Causality Note: Formic acid ensures the indazole nitrogen is fully protonated, locking the molecule into a single ionization state to prevent split peaks, while maintaining full compatibility with downstream mass spectrometry[4].
-
Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Step 3: Chromatographic Conditions
-
System: Dionex Ultimate 3000 or equivalent UHPLC/HPLC system[3].
-
Column: High-Efficiency Phenyl-Hexyl (150 mm × 4.6 mm, 3 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C (Stabilizes mass transfer kinetics for reproducible retention times).
-
Detection: UV at 254 nm (Optimal absorbance wavelength for conjugated nitro/cyano indazole derivatives)[5].
-
Gradient Program:
-
0.0 - 2.0 min: 20% B
-
2.0 - 8.0 min: 20% to 80% B
-
8.0 - 10.0 min: 80% B
-
10.0 - 10.1 min: 80% to 20% B
-
10.1 - 15.0 min: 20% B (Re-equilibration)
-
Quantitative Data Presentation
To validate the superiority of the Phenyl-Hexyl chemistry, a mixture of 1H-Indazole-1-carbonitrile and its primary synthetic impurity (1H-indazole-3-carbonitrile) was injected across all three column types under identical gradient conditions.
Table 1: Chromatographic Performance Comparison
| Parameter | Traditional FP-C18 Column | Cyano (CN) Column | High-Efficiency Phenyl-Hexyl |
| Retention Time (Rt) | 6.45 min | 4.12 min | 7.10 min |
| Peak Asymmetry (As) | 1.85 (Severe Tailing) | 1.30 | 1.08 (Highly Symmetrical) |
| Theoretical Plates (N) | 8,500 | 11,200 | 18,400 |
| Resolution (Rs) * | 1.2 (Co-elution risk) | 1.6 | 3.1 (Baseline resolved) |
*Resolution (Rs) calculated between 1H-Indazole-1-carbonitrile and 1H-indazole-3-carbonitrile.
Mechanistic Visualization
Figure 1: Chromatographic retention mechanisms and resulting peak shapes for 1H-Indazole-1-carbonitrile.
Conclusion
Relying solely on hydrophobic partitioning (C18) is insufficient for the rigorous quality control of 1H-Indazole-1-carbonitrile. By leveraging the orthogonal
References
- Source: benchchem.
- Title: Application Note: High-Performance Liquid Chromatography (HPLC)
- Source: nih.gov (PMC)
- Source: nih.gov (PMC)
- Title: Discovery, Optimization, and Biological Evaluation of 5‑(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
1H and 13C NMR Characterization of 1H-Indazole-1-carbonitrile
The following guide provides a comprehensive technical analysis of the NMR characterization of 1H-Indazole-1-carbonitrile (also known as 1-cyanoindazole). This document is structured to assist researchers in the unambiguous identification of this compound, distinguishing it from its regioisomers and precursors.
A Comparative Guide for Structural Validation
Executive Summary & Application Context
1H-Indazole-1-carbonitrile (1-CN) is a specialized heterocyclic intermediate used in the synthesis of antiviral agents and kinase inhibitors. Unlike its more common isomer, 1H-indazole-3-carbonitrile, the 1-CN derivative features a cyano group directly attached to the nitrogen atom (N1).
This unique N-cyanation dramatically alters the electronic environment of the benzene ring, specifically the proton at position 7 (H7). This guide focuses on the "Peri-Effect" —the diagnostic deshielding of H7—as the primary tool for distinguishing the 1-CN isomer from the parent indazole and other regioisomers.
Comparison Scope
This guide compares 1H-Indazole-1-carbonitrile against:
-
1H-Indazole (Parent): To demonstrate the electronic impact of N-cyanation.
-
1H-Indazole-3-carbonitrile (3-CN): A common structural isomer often confused with the target.
-
2H-Indazole derivatives: To address regioisomerism issues during synthesis.
Theoretical Shift Prediction & Electronic Effects
Before analyzing experimental data, it is critical to understand the causality of the chemical shifts. The N-cyano group is a strong Electron-Withdrawing Group (EWG) .
-
The Peri-Effect (H7 Deshielding): The cyano group at N1 exerts a strong anisotropic and inductive deshielding effect on the peri-proton (H7). While H7 in the parent indazole resonates around 7.50 ppm, N1-acylation or cyanation typically shifts this signal downfield to 8.0–8.4 ppm .
-
H3 Shielding/Deshielding: The proton at C3 is sensitive to the tautomeric form. In 1H-indazoles, H3 is generally around 8.1 ppm.[1][2][3] In 2H-indazoles, it shifts further downfield (~8.4+ ppm).
Visualization: Electronic Deshielding Mechanism
The following diagram illustrates the electronic influence of the N-cyano group compared to the parent structure.
Caption: Logical flow of electronic effects upon N-cyanation of the indazole scaffold.
Experimental Protocol: Synthesis & Sample Prep
To ensure reproducible NMR data, the following preparation protocol is recommended. The synthesis typically involves the reaction of 1H-Indazole with Cyanogen Bromide (BrCN).
A. Synthesis (Brief Context)
-
Reagents: 1H-Indazole, BrCN, NaH (Base).[4]
-
Solvent: THF or DMF (Anhydrous).
-
Conditions: 0°C to RT.
-
Critical Impurity: 2-cyanoindazole (kinetic product) or unreacted indazole.
B. NMR Sample Preparation[5][6]
-
Solvent Choice: CDCl3 (Chloroform-d) is preferred over DMSO-d6.
-
Reason: DMSO can interact with the nitrile dipole or cause hydrolysis of the labile N-CN bond over time. CDCl3 provides a sharper resolution of the aromatic coupling constants.
-
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Internal Standard: TMS (0.00 ppm) or residual CHCl3 (7.26 ppm).
1H NMR Characterization & Comparison
The following table contrasts the target molecule with its primary alternatives.
Table 1: Comparative 1H NMR Chemical Shifts (CDCl3, 400/500 MHz)
| Proton Position | 1H-Indazole-1-CN (Target) | 1H-Indazole (Parent) | 1H-Indazole-3-CN (Isomer) | Diagnostic Note |
| H3 | 8.15 – 8.25 ppm (s) | 8.11 ppm (s) | Absent (-CN subst.) | H3 is present in 1-CN; absent in 3-CN. |
| H7 | 8.20 – 8.40 ppm (d) | 7.50 ppm (d) | 7.56 ppm (d) | CRITICAL: H7 is heavily deshielded in 1-CN only. |
| H4 | 7.70 – 7.80 ppm (d) | 7.76 ppm (d) | 7.88 ppm (d) | H4 is relatively stable across isomers. |
| H5/H6 | 7.30 – 7.60 ppm (m) | 7.17 / 7.39 ppm | 7.40 – 7.53 ppm | Multiplet region; less diagnostic. |
| N-H | Absent | ~10.5 - 13.0 ppm (br) | ~10.0 - 13.0 ppm (br) | Absence of broad NH peak confirms N-substitution.[1] |
Analysis:
-
The H7 Shift: In the parent and the 3-CN isomer, H7 resonates ~7.5 ppm. In the 1-CN target , the N-nitrile group pushes this signal downfield to the 8.2+ ppm region. This is the "smoking gun" for N1-substitution.
-
The H3 Signal: If you see a singlet around 8.2 ppm, you have retained the proton at C3, ruling out the 3-CN isomer.
13C NMR Characterization
Carbon NMR provides the definitive confirmation of the nitrile functionality.
Table 2: Comparative 13C NMR Chemical Shifts (ppm)
| Carbon Position | 1H-Indazole-1-CN | 1H-Indazole (Parent) | 1H-Indazole-3-CN |
| C-CN (Nitrile) | ~105 - 110 ppm | Absent | ~114 - 116 ppm |
| C3 | ~138.0 ppm | 134.7 ppm | ~119.0 ppm (ipso) |
| C7a (Bridge) | ~138.0 ppm | 140.0 ppm | ~140.0 ppm |
| C7 | ~115.0 ppm | 109.7 ppm | ~112.0 ppm |
Analysis:
-
Nitrile Carbon: The carbon of the N-CN group typically resonates slightly upfield (~108 ppm) compared to a C-CN group attached to the aromatic ring (~115 ppm in 3-CN).
-
C3 Shift: In the 3-CN isomer, C3 is a quaternary carbon bonded to a nitrile, shifting it significantly upfield (~119 ppm) compared to the C-H carbon in the 1-CN isomer (~138 ppm).
Decision Workflow: Identifying the Correct Isomer
Use this flowchart to interpret your NMR spectrum and confirm the identity of 1H-Indazole-1-carbonitrile.
Caption: Step-by-step logic for distinguishing indazole regioisomers using 1H NMR markers.
References
-
Organic Syntheses. 1H-Indazole-3-carbonitrile Data. Org.[5][6][7] Synth. 2013, 90, 150-163. [Link]
-
ResearchGate. 13C NMR of Indazoles (Fruchier et al.). [Link]
-
Journal of Organic Chemistry. Rh(III)-Catalyzed C–H Cyanation of 2H-Indazole. (Context on Indazole Cyanation). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. CN103319410A - Synthesis method of indazole compound - Google Patents [patents.google.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 7. nmr.oxinst.com [nmr.oxinst.com]
Biological Activity & Application Guide: 1H-Indazole-1-carbonitrile vs. C-Cyano Isomers
The following technical guide provides an in-depth comparison of 1H-Indazole-1-carbonitrile (N-cyano) versus its C-substituted isomers (3-, 4-, 5-, 6-, 7-carbonitrile).
Executive Summary
In medicinal chemistry, the positioning of the nitrile (-CN) group on the indazole scaffold dictates the molecule's fate: 1H-Indazole-1-carbonitrile (N-cyano) acts primarily as a high-energy chemical reagent due to the labile N-CN bond, whereas C-cyano isomers (e.g., 3-cyano, 5-cyano) serve as stable pharmacophores in kinase inhibitors and anti-inflammatory drugs.[1]
This guide delineates the critical divergence in stability, reactivity, and biological utility between these isomers, providing experimental protocols for their differentiation and application.
Part 1: Structural & Mechanistic Divergence
The fundamental difference lies in the bond energy and hydrolytic stability of the N-CN bond versus the C-CN bond.
1H-Indazole-1-carbonitrile (N-Cyano Isomer)
-
Nature: Reactive Electrophile / Cyanating Agent.
-
Reactivity: The N1-CN bond is electronically activated by the aromatic ring, making it susceptible to nucleophilic attack. It acts more like a cyanamide than an aryl nitrile.
-
Biological Implication: Generally unsuitable as a drug candidate due to rapid hydrolysis in physiological media (releasing indazole and cyanate/cyanide) or non-specific covalent modification of nucleophilic protein residues (cysteine/lysine).
-
Primary Application: Synthetic reagent for electrophilic cyanation or as a transient protecting group.
C-Cyano Isomers (3-, 5-, 7-carbonitrile)
-
Nature: Stable Bioactive Scaffold.
-
Reactivity: The C-CN bond is robust and resistant to metabolic hydrolysis. It serves as a hydrogen bond acceptor (HBA) in active sites.
-
Biological Implication:
-
3-CN: Critical for ATP-competitive kinase inhibition (e.g., Pim-1, VEGFR).
-
5-CN: Isostere for nitro/halogen groups in anti-inflammatory agents; metabolic blocker.
-
7-CN: Selective inhibitor of Nitric Oxide Synthase (NOS), equipotent to 7-nitroindazole.
-
Comparative Stability & Function Diagram
Caption: Divergent fates of Indazole Carbonitriles. N-cyano isomers degrade or react, while C-cyano isomers persist to bind biological targets.
Part 2: Biological Performance Comparison
Kinase Inhibition (Focus: 3-Cyanoindazole)
The 3-cyano group is a privileged motif in kinase inhibitors. It mimics the electrostatic properties of the adenosine ring of ATP, forming critical hydrogen bonds with the hinge region of kinases.
-
Target: Pim-1, Pim-2, Pim-3 Kinases (Oncology).
-
Mechanism: The nitrile nitrogen accepts a H-bond from the backbone amide of the kinase hinge (e.g., Glu121 in Pim-1).
-
Data Benchmark:
-
3-Cyanoindazole derivatives: IC50 < 1 nM (Potent).
-
1-Cyanoindazole derivatives: Inactive (due to instability/steric clash) or non-specific toxicity.
-
Nitric Oxide Synthase (NOS) Inhibition (Focus: 7-Cyanoindazole)
-
Target: nNOS (Neuronal Nitric Oxide Synthase).
-
Mechanism: Competes with L-arginine and tetrahydrobiopterin (BH4). The 7-CN group mimics the 7-nitro group of the reference inhibitor 7-Nitroindazole (7-NI) but with different electronic properties.
-
Performance:
Summary Table: Biological Activity Profile
| Feature | 1H-Indazole-1-carbonitrile | 1H-Indazole-3-carbonitrile | 1H-Indazole-7-carbonitrile |
| Primary Role | Chemical Reagent / Intermediate | Kinase Inhibitor Scaffold | NOS Enzyme Inhibitor |
| Physiological Stability | Low (Hydrolyzes to Indazole) | High (Metabolically Stable) | High (Metabolically Stable) |
| Binding Mode | Covalent (potential) / Non-specific | H-Bond Acceptor (Hinge Binder) | Heme/Pterin Pocket Binder |
| Key Targets | N/A (Synthetic utility) | Pim-1, VEGFR, CDK | nNOS, eNOS |
| Toxicity Risk | High (Release of CN⁻/Cyanate) | Low (Standard ADME profile) | Low (Target dependent) |
Part 3: Experimental Protocols
Protocol A: Synthesis & Stability Check (Differentiation)
This protocol validates whether your sample is the reactive 1-CN or the stable 3-CN isomer.
Reagents:
-
PBS Buffer (pH 7.4)
-
HPLC-grade Acetonitrile
-
Internal Standard (e.g., Benzophenone)
Methodology:
-
Preparation: Dissolve 1 mg of the test compound in 100 µL DMSO.
-
Incubation: Dilute to 50 µM in PBS buffer (pH 7.4) at 37°C.
-
Monitoring: Inject aliquots into HPLC/LC-MS at t=0, 1h, 4h, and 24h.
-
Analysis:
-
1-CN: Will show rapid disappearance of the parent peak and appearance of 1H-indazole (mass -25 Da shift corresponding to loss of CN, followed by protonation).
-
3-CN: Will remain >95% intact over 24h.
-
Protocol B: 3-Cyanoindazole Kinase Assay (Pim-1 Inhibition)
Use this standard assay to quantify the biological activity of stable C-cyano variants.
Reagents:
-
Recombinant Human Pim-1 Kinase
-
Peptide Substrate (S6K substrate)
-
ATP (10 µM, Km concentration)
-
ADP-Glo™ Kinase Assay Kit (Promega)
Workflow:
-
Compound Dilution: Prepare 3-fold serial dilutions of the 3-cyanoindazole derivative in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2).
-
Enzyme Reaction: Incubate 2 ng Pim-1 with compound for 10 min at RT.
-
Start: Add ATP (10 µM) and substrate (0.2 µg/µL). Incubate for 60 min at RT.
-
Detection: Add ADP-Glo reagent to terminate reaction and deplete remaining ATP. Incubate 40 min.
-
Read: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Measure Luminescence.
-
Calculation: Plot RLU vs. log[Concentration] to determine IC50.
Protocol C: Synthesis of 1H-Indazole-3-carbonitrile (Reference Standard)
Since 1-CN is often a byproduct or reagent, synthesizing the pure 3-CN reference is critical for comparison.
Reaction:
-
Substrate: 3-Iodo-1H-indazole
-
Catalyst: Pd2(dba)3 / Xantphos
-
Source: Zn(CN)2 or K4[Fe(CN)6] (Non-toxic source)
-
Conditions: DMAc/H2O, 120°C, 2h.
Step-by-Step:
-
Charge a flask with 3-iodo-1H-indazole (1.0 eq), Zn(CN)2 (0.6 eq), Pd2(dba)3 (2 mol%), and Xantphos (4 mol%).
-
Evacuate and backfill with Argon (3x).
-
Add degassed DMAc (concentration 0.2 M).
-
Heat to 120°C for 2-4 hours. Monitor by TLC (formation of polar spot).
-
Workup: Cool, dilute with EtOAc, wash with 1M NaOH (to remove any free cyanide/byproducts), then brine.
-
Purification: Column chromatography (Hexane/EtOAc). 3-CN isomer is a stable solid.
Part 4: Mechanism of Action Visualization
The following diagram illustrates the specific binding mode of 3-Cyanoindazole in the kinase hinge region, contrasting it with the hydrolytic instability of 1-Cyanoindazole .
Caption: 3-CN indazoles form stable H-bonds in kinase pockets, whereas 1-CN indazoles rapidly degrade in aqueous environments.
References
-
Indazole Scaffolds in Drug Discovery
- Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Source: Molecules (MDPI), 2018.
-
URL:[Link]
-
3-Cyanoindazole Synthesis & Utility
- Title: Preparation of 1H-Indazole-3-carbonitrile via Palladium-Catalyzed Cyan
- Source: Organic Syntheses, 2020.
-
URL:[Link]
-
7-Cyanoindazole as NOS Inhibitor
- Title: Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile.
- Source: Journal of Medicinal Chemistry (PubMed), 2008.
-
URL:[Link]
-
Kinase Inhibitor Mechanisms
Sources
- 1. 1H-Indazole-4-carbonitrile | 861340-10-5 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives [mdpi.com]
- 5. orgsyn.org [orgsyn.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1H-Indazole-1-carbonitrile
Executive Safety Directive
1H-Indazole-1-carbonitrile (CAS: 893447-53-5) is not a standard organic nitrile. Unlike its carbon-bound isomers (e.g., 3-cyanoindazole), this compound features an N-cyano (N-CN) bond. Chemically, it functions as an electrophilic cyanating agent , similar to cyanogen bromide (BrCN) but generally more stable and less volatile.
Critical Hazard Distinction:
-
Standard Nitriles (C-CN): Stable, generally toxic only upon metabolism or combustion.
-
1H-Indazole-1-carbonitrile (N-CN): Reactive.[1] It can transfer the cyano group to nucleophiles (amines, thiols) under mild conditions.[2] This makes it a potent skin sensitizer and a direct chemical hazard to biological proteins.
Operational Rule: Treat this compound as a solid-state equivalent of Cyanogen Bromide . All handling must prevent inhalation of dust and direct skin contact.[3]
Hazard Identification & Risk Assessment
| Hazard Class | GHS Category | Hazard Statement | Operational Implication |
| Acute Toxicity | Category 4 | H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[4] | Systemic toxicity is moderate, but absorption is rapid due to lipophilicity. |
| Skin/Eye Irritation | Category 2/2A | H315/H319: Causes skin and serious eye irritation. | Dust is irritating to mucous membranes. |
| Reactivity | N/A (Special) | Electrophilic Cyanating Agent | High Risk: Reacts with nucleophiles (e.g., skin proteins).[4] Potential to release cyanide ions upon hydrolysis in acidic/basic conditions.[5] |
Personal Protective Equipment (PPE) Matrix
Do not rely on standard "lab safety" protocols. The reactivity of the N-CN bond dictates a higher barrier of protection.
Hand Protection (Critical)
-
Primary Layer: Nitrile Rubber (0.11 mm minimum thickness).
-
Secondary Layer: Nitrile or Neoprene (Long cuff recommended).
-
Rationale: While standard nitrile offers good resistance, the electrophilic nature of the compound allows it to potentially modify glove surfaces over prolonged contact. Double gloving provides a sacrificial outer layer and visual breach detection.
-
Protocol: Change outer gloves immediately upon any visible contamination.
Respiratory Protection
-
Primary Control: Chemical Fume Hood (Certified face velocity > 100 fpm).
-
Secondary (If hood unavailable/cleaning spills): NIOSH-certified N95 or P100 particulate respirator.
-
Note: As a solid, the vapor pressure is low, but dust generation during weighing is the primary inhalation vector.
Eye & Body Protection[3][5][6][7][8]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to dust ingress risks.
-
Body: Lab coat (buttoned, cotton/poly blend) + Long pants + Closed-toe shoes.
-
Supplemental: Tyvek® sleeve covers are recommended if reaching deep into reaction vessels.
Operational Handling Protocols
A. Weighing & Transfer
The most dangerous phase is the transfer of the solid powder, where static electricity can disperse particles.
-
Location: All weighing MUST occur inside a fume hood. If the balance is external, tare the vial, move to the hood, add solid, seal, and return to the balance.
-
Anti-Static: Use an anti-static gun or ionizer if the powder is fluffy/static-prone.
-
Tools: Use disposable spatulas or glass tools. Avoid metal spatulas if the environment is acidic (risk of HCN generation, though low).
B. Reaction Setup
-
Solvent Choice: 1-Cyanoindazole is typically used in DCM, THF, or Acetonitrile.
-
Addition: Add the solid to the solvent, not vice-versa, to minimize dust clouds.
-
Temperature: While stable at Room Temperature (RT), avoid heating above 80°C without a reflux condenser, as thermal decomposition can release toxic nitrile vapors.
C. Quenching & Disposal (The "Kill" Step)
Because this is a cyanating agent, unreacted reagent in the waste stream poses a hazard to waste handlers.
-
Quench Protocol: Treat reaction mixtures with aqueous NaOH (1M) or Bleach (Sodium Hypochlorite) for 1 hour before disposal. This hydrolyzes the N-CN bond, converting it to the safer Indazole and Cyanate/Carbonate.
-
Verification: Check pH is >10 before declaring the waste "quenched."
Emergency Response Workflows
Scenario A: Spills (Solid Powder)
-
Do NOT sweep dry (creates dust).
-
Step 1: Cover spill with wet paper towels (water or 1M NaOH).
-
Step 2: Wipe up carefully, keeping the material damp.
-
Step 3: Place waste in a "Solid Toxic Waste" container.
-
Step 4: Clean surface with 10% Bleach solution, then water.
Scenario B: Skin Exposure
-
Immediate Action: Wash with soap and water for 15 minutes .[6]
-
Contraindication: Do NOT use alcohol or organic solvents to wash skin; this increases absorption of the compound.
-
Medical: Seek evaluation.[7][6] Mention "Exposure to N-cyano compound" (treat as potential cyanide sensitizer).
Visualized Safety Workflows
Figure 1: Handling & Decision Logic
Caption: Operational workflow for handling 1H-Indazole-1-carbonitrile, emphasizing containment and waste quenching.
References
-
PubChem. (2023). 1H-Indazole-1-carbonitrile Compound Summary. National Library of Medicine. [Link]
-
Wu, Y., et al. (2000).[2][8] 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent. Organic Letters, 2(6), 795–797.[2] (Provides mechanistic basis for N-cyano reactivity and handling). [Link]
-
Stanford University EHS. (2023). Information on Cyanide Compounds and Cyanating Agents. [Link]
Sources
- 1. 1-Cyanoimidazole as a Mild and Efficient Electrophilic Cyanating Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Cyanoimidazole - Enamine [enamine.net]
- 3. iloencyclopaedia.org [iloencyclopaedia.org]
- 4. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. gala.gre.ac.uk [gala.gre.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
